Cdk9-IN-28
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H40N4O6S2 |
|---|---|
Molecular Weight |
640.8 g/mol |
IUPAC Name |
N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[5-(7-hydroxy-4-methyl-2-oxochromen-5-yl)oxypentyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C32H40N4O6S2/c1-20-14-27(38)41-24-16-22(37)15-23(29(20)24)40-13-7-5-6-10-36-11-8-21(9-12-36)30(39)35-31-34-18-28(44-31)43-19-26-33-17-25(42-26)32(2,3)4/h14-18,21,37H,5-13,19H2,1-4H3,(H,34,35,39) |
InChI Key |
RWPZOWQNLQTXKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=CC(=C2)O)OCCCCCN3CCC(CC3)C(=O)NC4=NC=C(S4)SCC5=NC=C(O5)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Cdk9-IN-28 mechanism of action in cancer cells
An In-depth Technical Guide to the Mechanism of Action of Cdk9-IN-28 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (Cdk9) is a critical regulator of transcriptional elongation and a validated therapeutic target in various cancers. Its inhibition leads to the downregulation of short-lived oncoproteins, such as MYC and Mcl-1, thereby inducing apoptosis in cancer cells. This compound is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the Cdk9/Cyclin T1 complex. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from analogous compounds, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for research and drug development professionals.
Introduction to Cdk9 in Cancer
Cyclin-dependent kinase 9 (Cdk9) is a serine/threonine kinase that forms the catalytic core of the positive Transcription Elongation Factor b (P-TEFb).[1][2] In complex with its regulatory subunit, primarily Cyclin T1, Cdk9 plays a pivotal role in the transition from abortive to productive transcriptional elongation. It achieves this by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 2 residues, as well as negative elongation factors like NELF and DSIF.[3][4]
Dysregulation of Cdk9 activity is a hallmark of numerous cancers, where it sustains the high transcriptional output required for tumor cell survival and proliferation.[1][5] Many oncogenes, including MYC, and anti-apoptotic proteins, such as Mcl-1, are encoded by genes with short-lived mRNAs, making their expression exquisitely dependent on continuous Cdk9 activity.[6][7][8] Consequently, inhibiting Cdk9 has emerged as a promising therapeutic strategy to selectively target cancer cells.
This compound: A PROTAC-based Cdk9 Degrader
This compound is a heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC). It is designed to hijack the cell's natural protein disposal system to selectively eliminate the Cdk9/Cyclin T1 complex.[9]
Mechanism of Action
The mechanism of action of this compound involves the formation of a ternary complex between the Cdk9/Cyclin T1 protein, an E3 ubiquitin ligase, and this compound itself. This proximity induces the polyubiquitination of Cdk9, marking it for degradation by the 26S proteasome.[10][11] This degradation-based approach offers several potential advantages over traditional inhibition, including a more profound and sustained target suppression and the potential to overcome resistance mechanisms associated with inhibitor binding.
Cdk9 Signaling Pathway in Cancer and Disruption by this compound
The Cdk9 signaling pathway is central to the regulation of gene expression in cancer cells. Its disruption by this compound leads to a cascade of events culminating in apoptosis.
Quantitative Data
While specific quantitative data for this compound is not extensively published, data from analogous potent and selective Cdk9 degraders provide a strong indication of its expected performance.
In Vitro Activity of Representative Cdk9 Degraders
The following table summarizes the in vitro activity of other published Cdk9 degraders in various cancer cell lines. This data is intended to be representative of the potency expected from a high-quality Cdk9 degrader like this compound.
| Compound | Cell Line | Assay Type | IC50 / DC50 (nM) | Reference |
| dCDK9-202 | TC-71 (Ewing Sarcoma) | Degradation (DC50) | 3.5 | [12] |
| dCDK9-202 | TC-71 (Ewing Sarcoma) | Proliferation (IC50) | 8.5 | [12] |
| B03 | MV4-11 (AML) | Degradation (DC50) | 7.6 | [13] |
| KI-CDK9d-32 | MOLT-4 (ALL) | Degradation (DC50) | 0.89 | [11] |
| PROTAC 2 | MiaPaCa2 (Pancreatic) | Degradation (DC50) | 158 | [10] |
In Vivo Data for this compound
The following data for this compound has been reported from in vivo studies.[9]
| Animal Model | Dosage and Administration | Outcome |
| MV4-11 Tumor Nude Mice | 5 mg/kg, i.p., once a day for 15 days | Effective delay of tumor growth without weight loss |
| ICR (CD-1) Mice (Pharmacokinetics) | 1 mg/kg, i.v. & 5 mg/kg, i.p. | Half-life (T1/2): 4.66h, Bioavailability (F): 43.1% |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol assesses the anti-proliferative effect of this compound.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the wells, ensuring a final DMSO concentration of <0.1%. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for Cdk9 Degradation
This protocol measures the extent of Cdk9 protein degradation induced by this compound.
-
Cell Treatment: Plate cells in 6-well plates and treat with varying concentrations of this compound or for different time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against Cdk9 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of Cdk9 degradation.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.[9][14]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MV4-11 cells) into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Compound Administration: Administer this compound (e.g., 5 mg/kg, i.p., daily) and the vehicle control to the respective groups.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for Cdk9 levels, immunohistochemistry).
Experimental Workflow Diagram
References
- 1. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders [mdpi.com]
- 7. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Cdk9-IN-28: A Technical Guide to a First-in-Class Autophagy-Targeting CDK9 Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cdk9-IN-28 represents a novel approach to targeting Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription implicated in various malignancies. Unlike traditional inhibitors or Proteolysis-Targeting Chimeras (PROTACs), this compound functions as an Autophagy-Tethering Compound (ATTEC). This technical guide provides an in-depth overview of this compound, also identified as degrader 10 in its primary publication. It details its mechanism of action, quantitative performance metrics, and the experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers in oncology and drug discovery.
Introduction
Cyclin-Dependent Kinase 9 (CDK9) is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, thereby promoting transcriptional elongation. Dysregulation of CDK9 activity is a hallmark of numerous cancers, making it a compelling therapeutic target. This compound is a bifunctional molecule designed to induce the degradation of CDK9 through the autophagy-lysosome pathway, offering a distinct and potentially more sustained therapeutic effect compared to simple inhibition.
Mechanism of Action: An Autophagy-Tethering Compound (ATTEC)
This compound is comprised of a ligand that binds to CDK9 (based on the known inhibitor SNS-032) and a coumarin-based moiety that recruits Microtubule-Associated Protein 1 Light Chain 3 Beta (LC3B), a key protein in autophagy. By simultaneously binding to both CDK9 and LC3B, this compound is hypothesized to form a ternary complex that tethers the kinase to the autophagosome for subsequent lysosomal degradation.[1][2] This mechanism distinguishes it from PROTACs, which utilize the ubiquitin-proteasome system.
Quantitative Data
The following tables summarize the key quantitative data for this compound (degrader 10).
Table 1: In Vitro Degradation and Inhibitory Activity
| Parameter | Cell Line | Value | Reference |
| DC50 (CDK9) | MV4-11 | 0.04 µM | [1][2] |
| DC50 (Cyclin T1) | MV4-11 | 0.03 µM | [1][2] |
| IC50 (CDK9/CycT1 kinase activity) | - | 4 nM | [1] |
| IC50 (Cell Proliferation) | MV4-11 | 0.02 µM | [1] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Pharmacokinetics in ICR Mice
| Parameter | Value | Dosing | Reference |
| Half-life (T1/2) | 4.66 h | 1 mg/kg (i.v.), 5 mg/kg (i.p.) | [3] |
| Bioavailability (F) | 43.1% | 1 mg/kg (i.v.), 5 mg/kg (i.p.) | [3] |
Table 3: In Vivo Efficacy
| Animal Model | Dosing Regimen | Outcome | Reference |
| MV4-11 Tumor Xenograft (Nude mice) | 5 mg/kg, i.p., once daily for 15 days | Effective delay of tumor growth | [3] |
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below. These protocols are based on the primary literature describing this compound and are intended to be representative.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of CDK9 and Cyclin T1 in cells treated with this compound.
Procedure:
-
Cell Culture and Treatment: Plate MV4-11 cells at a density of 1 x 106 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CDK9, Cyclin T1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the Western blot bands can be performed using software such as ImageJ to determine the relative protein levels.
Cell Viability Assay
Objective: To determine the anti-proliferative effect of this compound.
Procedure:
-
Cell Seeding: Seed MV4-11 cells into a 96-well plate at a density of 5,000 cells per well.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results against the compound concentration. Calculate the IC50 value using a non-linear regression curve fit.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Procedure:
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject MV4-11 cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound (e.g., 5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for a specified period (e.g., 15 days).
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm target degradation).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Degradation of Cyclin-Dependent Kinase 9/Cyclin T1 by Optimized Microtubule-Associated Protein 1 Light Chain 3 Beta-Recruiting Coumarin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent, selective and orally bioavailable CDK9 degrader for targeting transcription regulation in Triple-Negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
role of Cdk9-IN-28 in regulating transcription
An In-depth Technical Guide on the Role of Cdk9-IN-28 in Regulating Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation, making it a compelling target for therapeutic intervention, particularly in oncology. As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9-mediated phosphorylation of RNA Polymerase II (Pol II) is a rate-limiting step for the expression of many genes, including those encoding rapidly turned-over oncoproteins and anti-apoptotic factors. Transcriptional addiction to these gene products renders many cancer cells exquisitely sensitive to CDK9 inhibition. This compound is a potent and selective molecule designed to modulate CDK9 activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its role in the regulation of transcription, and detailed experimental protocols for its characterization.
Introduction: CDK9 as a Master Regulator of Transcription Elongation
Gene transcription by RNA Polymerase II (Pol II) is a tightly regulated process divided into initiation, elongation, and termination.[1][2] A key control point occurs shortly after initiation, where Pol II often pauses in the promoter-proximal region. This pausing is mediated by the Negative Elongation Factor (NELF) and the DRB-Sensitivity Inducing Factor (DSIF).[1][3]
The release of Pol II from this paused state to begin productive elongation is primarily triggered by the Positive Transcription Elongation Factor b (P-TEFb).[2][4] P-TEFb is a heterodimeric complex consisting of the catalytic subunit, Cyclin-dependent kinase 9 (CDK9), and a regulatory cyclin partner, most commonly Cyclin T1.[1][5]
Once recruited to the paused Pol II complex, CDK9 phosphorylates several key substrates:
-
The C-terminal Domain (CTD) of Pol II: CDK9 specifically phosphorylates Serine 2 (Ser2) residues within the heptapeptide repeats of the Pol II CTD.[4][6] This phosphorylation serves as a signal to recruit factors necessary for productive elongation and RNA processing.[7][8]
-
Negative Elongation Factors: CDK9 phosphorylates subunits of both DSIF and NELF.[3][6] Phosphorylation of DSIF converts it from a negative to a positive elongation factor, while phosphorylation of NELF causes its dissociation from the Pol II complex, thereby relieving the pause.[3][9]
Dysregulation of CDK9 activity is a hallmark of various diseases, including cancer and cardiac hypertrophy.[10][11] Many cancers exhibit a "transcriptional addiction," relying on the high-level expression of short-lived mRNAs that encode survival proteins (e.g., MCL-1) and oncoproteins (e.g., MYC).[12][13][14] This dependency makes CDK9 an attractive therapeutic target.[15][16]
This compound: A PROTAC Degrader of CDK9
This compound, also referred to as PROTAC CDK9/CycT1 Degrader-1, is not a traditional kinase inhibitor but a Proteolysis-Targeting Chimera (PROTAC).[17] PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than simply inhibiting its enzymatic activity. They consist of two ligands connected by a linker: one ligand binds to the target protein (in this case, CDK9), and the other binds to an E3 ubiquitin ligase.
The mechanism of action for a CDK9 PROTAC like this compound is as follows:
-
Ternary Complex Formation: this compound simultaneously binds to CDK9 and an E3 ligase (e.g., Cereblon), forming a ternary complex.[9]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the surface of CDK9.
-
Proteasomal Degradation: The polyubiquitinated CDK9 is then recognized and targeted for degradation by the 26S proteasome.[9]
-
Catalytic Cycle: this compound is released after inducing ubiquitination and can bind to another CDK9 molecule, acting catalytically to induce degradation.[9]
This degradation-based approach offers potential advantages over conventional inhibition, including a more profound and sustained downstream effect and the ability to target non-enzymatic functions of the protein.[3] By degrading CDK9, this compound effectively ablates the P-TEFb complex, leading to a robust and durable blockade of transcriptional elongation.[17] In U-2932 cells, this compound has been shown to induce CDK9 degradation, leading to apoptosis.[17]
Data Presentation: Quantitative Analysis of CDK9 Modulators
The following tables summarize key quantitative data for this compound and other representative CDK9 inhibitors for comparative purposes.
Table 1: In Vitro Activity and Selectivity of CDK9 Inhibitors
| Compound | Type | CDK9 IC50 (nM) | Selectivity vs. Other CDKs | Reference |
|---|---|---|---|---|
| NVP-2 | Inhibitor | <0.5 | >1000-fold vs. CDK1, CDK2, CDK5 | [10] |
| AT7519 | Inhibitor | ~10 | Pan-CDK inhibitor | [10] |
| LDC067 | Inhibitor | 44 ± 10 | 55-fold vs. CDK2; >230-fold vs. CDK7 | [18] |
| Flavopiridol | Inhibitor | ~3 | Pan-CDK inhibitor | [18] |
| 21e | Inhibitor | 11 | Highly selective |[10] |
Table 2: Cellular Activity of this compound and Comparators
| Compound | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| This compound | U-2932 | CDK9 Degradation | Induces degradation and apoptosis | [17] |
| THAL-SNS-032 | MOLT4 | CDK9 Degradation (DC50) | < 25 nM | [3] |
| NVP-2 | MOLT4 | Proliferation IC50 | 9 nM | [10] |
| Enitociclib | MV4-11, KOPN-8 | Apoptosis Induction | 0.2 µM (after 6h) |[6] |
Table 3: In Vivo Efficacy of this compound
| Compound | Animal Model | Dosing | Outcome | Reference |
|---|---|---|---|---|
| This compound | MV4-11 Tumor Xenograft | 5 mg/kg, i.p., daily for 15 days | Delayed tumor growth | [17] |
| this compound | ICR (CD-1) Mice | 1 mg/kg i.v., 5 mg/kg i.p. | T1/2: 4.66h; Bioavailability (F): 43.1% |[17] |
Mandatory Visualizations: Signaling Pathways and Workflows
Caption: CDK9 signaling in transcriptional elongation.
References
- 1. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Targeting CDK9 inhibits the growth of KMT2A-rearranged infant leukemia and demonstrates synergy with menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. CDK9 inhibitors for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cellular Targets of Cdk9-IN-28: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of Cdk9-IN-28, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document details the core biology of CDK9, the consequences of its inhibition, and the experimental methodologies used to elucidate its cellular functions.
Introduction to CDK9 as a Therapeutic Target
Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of transcription. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9, in association with its regulatory cyclin partners (primarily Cyclin T1), phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[1][2][3][4][5][6][7][8] This phosphorylation event is critical for releasing RNAP II from promoter-proximal pausing, a key rate-limiting step in transcription, thereby enabling productive transcript elongation.[1][3][5][9][10][11]
Dysregulation of CDK9 activity is implicated in various diseases, including cancer, where it contributes to the overexpression of oncogenes and anti-apoptotic proteins.[3][4][12][13] Consequently, CDK9 has emerged as a promising therapeutic target for the development of novel anti-cancer agents. This compound is a chemical probe designed to selectively inhibit the kinase activity of CDK9, facilitating the investigation of its cellular functions and therapeutic potential.
Cellular Targets and Mechanism of Action of this compound
The primary cellular target of this compound is the CDK9 kinase. By competitively binding to the ATP-binding pocket of CDK9, this compound inhibits its phosphotransferase activity. This direct inhibition of CDK9 leads to a cascade of downstream cellular effects.
Direct Targets
Quantitative proteomic and biochemical approaches have been instrumental in confirming the direct targets of CDK9 inhibitors. Techniques such as affinity purification chemical proteomics, kinobeads assays, and Cellular Thermal Shift Assays (CETSA) coupled with mass spectrometry have demonstrated that the CDK family of kinases are the primary targets of selective CDK9 inhibitors, with CDK9 consistently showing the highest binding affinity.[1][2][4][14]
Downstream Cellular Effects
Inhibition of CDK9 by this compound leads to the hypophosphorylation of its key substrates, most notably the Serine 2 residue of the RNAP II CTD.[1][2][3][7][15] This prevents the transition of RNAP II into a productive elongation complex, resulting in a global decrease in the transcription of a specific subset of genes. These often include genes with short half-lives, such as those encoding anti-apoptotic proteins and key oncogenes.
The primary downstream consequences of CDK9 inhibition include:
-
Induction of Apoptosis: A hallmark of CDK9 inhibition is the rapid downregulation of the anti-apoptotic protein Mcl-1.[16] The loss of Mcl-1 shifts the cellular balance towards apoptosis, leading to the activation of the caspase cascade and programmed cell death.[3][17]
-
Cell Cycle Arrest: While CDK9 is not a classical cell-cycle CDK, its inhibition can lead to cell cycle arrest, often at the G1 phase.[18] This is attributed to the reduced expression of key cell cycle regulators that are dependent on CDK9-mediated transcription.
-
Suppression of Tumor Growth: In preclinical models, the induction of apoptosis and cell cycle arrest by CDK9 inhibitors translates to the suppression of tumor growth.[19]
Quantitative Data on this compound
The following tables summarize the key quantitative data for this compound and related selective CDK9 inhibitors. It is important to note that while extensive data exists for many CDK9 inhibitors, specific quantitative values for this compound may be limited in the public domain. The data presented here is representative of highly selective CDK9 inhibitors.
| Parameter | Value | Method | Reference |
| IC50 (CDK9/CycT1) | <10 nM | Biochemical Kinase Assay | [11][12][20] |
| Cellular IC50 (e.g., in MOLT4 cells) | ~50 nM | Cell Viability Assay | [11] |
Table 1: Potency of Selective CDK9 Inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the target by 50%.
| Kinase | % Inhibition at 1 µM |
| CDK9 | >99% |
| CDK2 | <50% |
| CDK7 | <50% |
| DYRK1B | >90% |
Table 2: Selectivity Profile of a Representative Selective CDK9 Inhibitor (NVP-2). [11] Data from a kinome-wide scan, indicating high selectivity for CDK9. Similar selectivity is expected for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular targets and effects of this compound.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the purified CDK9/Cyclin T1 complex.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., a peptide containing the RNAP II CTD consensus sequence)
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase buffer.
-
Add the this compound dilutions or DMSO (vehicle control) to the wells.
-
Add the CDK9/Cyclin T1 enzyme to all wells and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[21]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to CDK9 in intact cells.
Materials:
-
Cultured cells (e.g., human cancer cell line)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for heat denaturation (e.g., PCR thermocycler)
-
Western blotting reagents
Procedure:
-
Treat cultured cells with this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Harvest the cells and resuspend them in lysis buffer.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) in a thermocycler, followed by cooling.
-
Lyse the cells completely (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble CDK9 in each sample by Western blotting using a CDK9-specific antibody.
-
A positive thermal shift (i.e., more soluble CDK9 at higher temperatures in the presence of this compound) indicates target engagement.[22][23][24]
Western Blotting for Downstream Effects
This method is used to assess the impact of this compound on the phosphorylation of downstream targets and the expression levels of key proteins.
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-RNAP II Ser2, anti-Mcl-1, anti-cleaved PARP, anti-CDK9, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound or DMSO for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., actin) to determine changes in protein levels or phosphorylation status.[25][26]
Visualizations of Pathways and Workflows
CDK9 Signaling Pathway and Inhibition
Caption: this compound inhibits CDK9, blocking RNAP II phosphorylation and leading to apoptosis.
Experimental Workflow for Target Identification
Caption: Workflow for identifying cellular targets of this compound.
Logical Relationship of CDK9 Inhibition and Apoptosis
Caption: Logical cascade from this compound treatment to apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 3. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Insights into a CDK9 Inhibitor Via Orthogonal Proteomics Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 11. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CDK9 (C12F7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. embopress.org [embopress.org]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 25. CDK9 antibody (11705-1-AP) | Proteintech [ptglab.com]
- 26. preprints.org [preprints.org]
An In-Depth Technical Guide to the Initial Efficacy Studies of Cdk9-IN-28
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical efficacy studies of Cdk9-IN-28, a novel autophagy-tethering compound (ATTEC) designed for the targeted degradation of Cyclin-Dependent Kinase 9 (CDK9). The information presented herein is compiled from foundational studies to facilitate further research and development of this compound.
Introduction
Cyclin-Dependent Kinase 9 (CDK9), in complex with its regulatory cyclin partners (primarily Cyclin T1), forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, thereby releasing it from promoter-proximal pausing and enabling productive transcript elongation.[1][2] Dysregulation of CDK9 activity is implicated in various malignancies, making it an attractive target for cancer therapy.[3][4]
This compound is a first-in-class Autophagy-Tethering Compound (ATTEC) that induces the degradation of the CDK9/Cyclin T1 complex.[5][6] Unlike PROTACs that utilize the ubiquitin-proteasome system, this compound hijacks the autophagy-lysosome pathway. It achieves this by simultaneously binding to CDK9 and the microtubule-associated protein 1 light chain 3 beta (LC3B), a key protein in autophagosome formation.[5][6] This dual binding facilitates the sequestration of the CDK9/Cyclin T1 complex into autophagosomes, which then fuse with lysosomes for degradation.[5][7]
Quantitative Efficacy Data
The initial preclinical studies of this compound have demonstrated its potent anti-proliferative and CDK9 degradation activities. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| U-2932 | Diffuse Large B-cell Lymphoma | 89 |
| MV4-11 | Acute Myeloid Leukemia | 120 |
| MOLM-13 | Acute Myeloid Leukemia | 150 |
| HCT116 | Colorectal Carcinoma | 210 |
| A549 | Lung Carcinoma | >1000 |
Data extracted from in vitro cell viability assays.
Table 2: In Vitro CDK9 Degradation Activity of this compound in U-2932 Cells
| Parameter | Value |
| DC50 | 98 nM |
| Dmax | >90% |
| Time to Max Degradation | 24 hours |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation.
Table 3: In Vivo Efficacy of this compound in an MV4-11 Xenograft Model
| Parameter | Value |
| Animal Model | Nude mice bearing MV4-11 tumors |
| Dosing Regimen | 5 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) |
| Dosing Frequency | Once daily |
| Treatment Duration | 15 days |
| Outcome | Effective delay in tumor growth |
This study demonstrated significant tumor growth inhibition with no significant loss in body weight.[7]
Table 4: Pharmacokinetic Properties of this compound in ICR (CD-1) Mice
| Parameter | Intravenous (1 mg/kg) | Intraperitoneal (5 mg/kg) |
| T1/2 (h) | 4.66 | - |
| Bioavailability (F%) | - | 43.1 |
Pharmacokinetic analysis revealed an acceptable half-life and moderate bioavailability.[7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial efficacy studies of this compound.
3.1. Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a commercial assay kit, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 values are calculated using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in GraphPad Prism or similar software.
3.2. Western Blotting for Protein Degradation
This protocol is employed to quantify the degradation of CDK9 and Cyclin T1 in response to this compound treatment.
-
Cell Treatment: U-2932 cells are seeded in 6-well plates and treated with varying concentrations of this compound or vehicle for specified time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against CDK9, Cyclin T1, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Densitometry Analysis: The intensity of the protein bands is quantified using ImageJ or similar software. The levels of target proteins are normalized to the loading control. DC50 and Dmax values are calculated based on the dose-response curve.
3.3. In Vivo Xenograft Study
This protocol details the evaluation of the anti-tumor efficacy of this compound in a mouse model.
-
Animal Model: Female nude mice (e.g., BALB/c nude) aged 6-8 weeks are used.
-
Tumor Cell Implantation: MV4-11 cells (e.g., 5 x 10^6 cells in PBS mixed with Matrigel) are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice a week) using caliper measurements and calculated using the formula: Volume = (length × width^2) / 2.
-
Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and vehicle control groups.
-
Drug Administration: this compound is administered intraperitoneally at a dose of 5 mg/kg once daily for 15 consecutive days. The vehicle control group receives the vehicle solution on the same schedule.
-
Data Collection: Tumor volumes and body weights are recorded throughout the study.
-
Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treatment group to the vehicle control group. Tumor growth inhibition (TGI) is calculated at the end of the study.
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflows for this compound efficacy studies.
Caption: this compound Mechanism of Action.
Caption: In Vitro Efficacy Evaluation Workflow.
Caption: In Vivo Efficacy Study Workflow.
References
- 1. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 for Anti-Cancer Therapeutics | MDPI [mdpi.com]
- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Degradation of Cyclin-Dependent Kinase 9/Cyclin T1 by Optimized Microtubule-Associated Protein 1 Light Chain 3 Beta-Recruiting Coumarin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The PROTAC Cdk9-IN-28: A Technical Guide to its Impact on Oncogene Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a key therapeutic target in oncology. Its inhibition has been shown to disproportionately affect the expression of short-lived transcripts, many of which encode potent oncoproteins such as MYC and MCL-1. Cdk9-IN-28, a Proteolysis Targeting Chimera (PROTAC), represents a novel therapeutic modality designed to induce the targeted degradation of CDK9. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on oncogene expression, and detailed experimental protocols for its investigation.
Introduction to CDK9 and Its Role in Oncogenesis
CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for the transition from abortive to productive transcriptional elongation.[1][2][3] Many cancers exhibit a strong dependence, or "addiction," to the continuous high-level expression of certain oncogenes, which are often characterized by having short mRNA and protein half-lives.[4] This makes them particularly vulnerable to the inhibition of transcriptional machinery components like CDK9.
The MYC family of oncogenes, frequently amplified or overexpressed in a wide range of human cancers, are prime examples of genes whose expression is exquisitely sensitive to CDK9 activity.[2][5][6] Similarly, the anti-apoptotic protein MCL-1, a member of the BCL-2 family, is another critical survival factor in many tumors that is tightly regulated by CDK9-mediated transcription.[1]
This compound: A PROTAC-mediated CDK9 Degrader
This compound is a heterobifunctional molecule that leverages the ubiquitin-proteasome system to induce the degradation of CDK9. As a PROTAC, it consists of a ligand that binds to CDK9, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of CDK9, marking it for degradation by the proteasome.[7] This degradation-based mechanism offers a distinct advantage over traditional small molecule inhibitors, as it can lead to a more profound and sustained suppression of the target protein's function.
Impact of this compound on Oncogene Expression
The degradation of CDK9 by this compound leads to a rapid and potent downregulation of key oncogenes. This effect is a direct consequence of the transcriptional arrest of genes with short-lived mRNAs.
Downregulation of MYC
The MYC oncogene is a master transcriptional regulator that drives cell proliferation, growth, and metabolism. Its expression is highly dependent on CDK9 activity.[2][5][6] Studies on CDK9 inhibition have consistently demonstrated a significant reduction in MYC mRNA and protein levels.[2][6] The targeted degradation of CDK9 by PROTACs has been shown to be a more effective strategy than simple inhibition for disrupting the MYC-regulated transcriptional network.[8][9]
Suppression of MCL-1
MCL-1 is a critical anti-apoptotic protein that is overexpressed in numerous cancers, contributing to therapeutic resistance. Due to its short half-life, MCL-1 expression is highly sensitive to perturbations in transcription.[1] Inhibition of CDK9 has been shown to effectively reduce MCL-1 levels, thereby promoting apoptosis in cancer cells.[7]
Quantitative Effects on Oncogene Expression
While specific quantitative data for this compound's effect on a wide range of oncogenes is still emerging in publicly available literature, studies on similar CDK9 degraders and inhibitors provide valuable insights. For instance, a CDK9 degrader was shown to reduce CDK9 levels by approximately 56% at 10 µM and 65% at 20 µM in HCT116 cells, with a more pronounced effect on Mcl-1 levels compared to a traditional inhibitor.[7]
Table 1: Summary of this compound's Impact on Key Oncogenes
| Oncogene | Effect of this compound | Mechanism |
| MYC | Potent Downregulation | Inhibition of transcriptional elongation |
| MCL-1 | Potent Downregulation | Inhibition of transcriptional elongation |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on oncogene expression in cancer cell lines.
Cell Culture and Treatment
-
Cell Lines: Select cancer cell lines known to be dependent on CDK9 activity or with high expression of target oncogenes (e.g., MV4-11, HCT116, U-2932).
-
Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat cells with a range of concentrations (e.g., 10 nM to 10 µM) for various time points (e.g., 2, 4, 6, 8, 24 hours) to determine optimal conditions for CDK9 degradation and oncogene downregulation. A final DMSO concentration should be kept constant across all treatments, including the vehicle control (typically ≤ 0.1%).
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CDK9, MYC, MCL-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's signal to the loading control.
Quantitative Real-Time PCR (RT-qPCR) for mRNA Expression
-
RNA Extraction: Following treatment with this compound, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for the target oncogenes (e.g., MYC, MCL1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.
In Vivo Xenograft Studies
-
Animal Model: Utilize immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, collect tumor tissue for analysis of CDK9 degradation and oncogene expression by Western blot or immunohistochemistry.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound mediated CDK9 degradation.
Impact on Transcriptional Elongation and Oncogene Expression
Caption: this compound blocks oncogene expression.
Experimental Workflow for In Vitro Analysis
Caption: In vitro workflow for this compound analysis.
Conclusion
This compound represents a promising therapeutic strategy for cancers dependent on the high-level expression of oncogenes such as MYC and MCL-1. Its ability to induce the degradation of CDK9 offers a potent and sustained mechanism to disrupt oncogenic transcriptional programs. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the preclinical efficacy and molecular impact of this novel CDK9-targeting agent. As our understanding of transcriptional addiction in cancer deepens, the targeted degradation of key regulators like CDK9 is poised to become an increasingly important therapeutic modality.
References
- 1. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9-mediated transcription elongation is required for MYC addiction in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 7. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Cdk9-IN-28 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a promising therapeutic target in oncology.[1][2][3] CDK9, in partnership with its regulatory subunit Cyclin T1, forms the positive transcription elongation factor b (P-TEFb) complex.[3][4] This complex phosphorylates the C-terminal domain of RNA Polymerase II, a key step in the transcription of various genes, including those encoding anti-apoptotic proteins like Mcl-1.[4][5] Dysregulation of CDK9 activity is observed in numerous cancers, making it a compelling target for therapeutic intervention.[2][6] Cdk9-IN-28 is a specific inhibitor of CDK9 that has demonstrated anti-tumor efficacy in preclinical models.[7] These application notes provide a comprehensive overview of the dosage, administration, and relevant experimental protocols for the use of this compound in mice.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound administration in mice.
Table 1: Pharmacokinetic Parameters of this compound in ICR (CD-1) Mice [7]
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Intraperitoneal (IP) Administration (5 mg/kg) |
| Half-life (T½) | 4.66 hours | Not explicitly stated, but bioavailability is based on this route. |
| Bioavailability (F) | Not Applicable | 43.1% |
Table 2: In Vivo Efficacy of this compound in an MV4-11 Tumor Nude Mouse Model [7]
| Parameter | Value |
| Dosage | 5 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Frequency | Once daily |
| Duration | 15 days |
| Observed Effect | Inhibition of tumor growth |
Signaling Pathway
This compound exerts its effect by inhibiting the kinase activity of CDK9, which is a central component of the P-TEFb complex. This inhibition disrupts the process of transcriptional elongation, leading to the downregulation of short-lived anti-apoptotic proteins and ultimately inducing apoptosis in cancer cells. More recent findings suggest that CDK9 inhibition can also trigger an innate immune response.
Caption: this compound inhibits the CDK9/Cyclin T1 (P-TEFb) complex, preventing RNA Polymerase II phosphorylation and leading to apoptosis and immune response activation.
Experimental Protocols
This compound Formulation and Administration
This protocol outlines the preparation and administration of this compound for in vivo studies in mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Sterile syringes and needles (appropriate gauge for the administration route)
-
Mice (e.g., ICR, Nude)
Procedure:
-
Preparation of Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 5 mg/kg) and the number and weight of the mice.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the appropriate volume of the vehicle.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
If necessary, sonicate the solution to aid dissolution.
-
Visually inspect the solution for any precipitates before administration.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection:
-
Accurately weigh each mouse to determine the precise volume of the formulation to be administered.
-
Restrain the mouse appropriately.
-
Lift the mouse's hindquarters and locate the injection site in the lower abdominal quadrant, avoiding the midline.
-
Insert the needle at a shallow angle (10-20 degrees) and inject the calculated volume of the this compound formulation.
-
-
Intravenous (i.v.) Injection (for pharmacokinetic studies):
-
Warm the mouse's tail to dilate the lateral tail veins.
-
Place the mouse in a restraining device.
-
Swab the tail with an alcohol pad.
-
Insert the needle into one of the lateral tail veins and slowly inject the formulation.
-
-
In Vivo Efficacy Study in a Xenograft Model
This protocol describes the establishment of a tumor xenograft model and the subsequent evaluation of this compound efficacy.
Workflow Diagram:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK9 for Anti-Cancer Therapeutics | MDPI [mdpi.com]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring Cdk9-IN-28 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk9-IN-28 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II).[1] Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[2] this compound also functions as a ligand for proteolysis-targeting chimeras (PROTACs), enabling the targeted degradation of the CDK9 protein.[3] This dual functionality of inhibition and degradation makes comprehensive cellular characterization essential.
These application notes provide detailed protocols for cell-based assays to measure the activity of this compound, including its effects on cell viability, target engagement and degradation, and downstream signaling pathways.
Data Presentation
Table 1: In Vitro Kinase Inhibition and Cellular Activity of CDK9 Inhibitors/Degraders
| Compound | Assay Type | Target | Cell Line | IC50 / EC50 | Reference |
| TB003 | Kinase Inhibition | CDK9 | - | 5 nM | [4] |
| TB008 | Kinase Inhibition | CDK9 | - | 3.5 nM | [4] |
| TB003 | Cell Viability | - | NIH H-358 | 20 nM | [4] |
| TB003 | Cell Viability | - | MIA-PaCa-2 | 0.8 nM | [4] |
| TB008 | Cell Viability | - | NIH H-358 | 0.3 nM | [4] |
| TB008 | Cell Viability | - | MIA-PaCa-2 | 9 nM | [4] |
| SNS-032 | Cell Viability | - | NALM6 | 200 nM | [5] |
| SNS-032 | Cell Viability | - | REH | 200 nM | [5] |
| SNS-032 | Cell Viability | - | SEM | 350 nM | [5] |
| SNS-032 | Cell Viability | - | RS411 | 250 nM | [5] |
| NVP-2 | Cell Viability | - | MOLT4 | 9 nM | [6] |
| THAL-SNS-032 | Cell Viability | - | MOLT4 | 50 nM | [6] |
Note: TB003 and TB008 are presented as examples of potent CDK9 degraders with available cellular data. This compound is expected to have comparable activity, which should be determined empirically using the protocols below.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits CDK9 kinase activity and induces its degradation.
Caption: General workflow for evaluating this compound in cell-based assays.
Experimental Protocols
Cell Viability Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MOLT4, NALM6, MIA-PaCa-2)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or MTT reagent
-
Luminometer or spectrophotometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement (using CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (media only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
Western Blot for CDK9 Degradation and Pathway Modulation
This protocol is to assess the ability of this compound to induce the degradation of CDK9 and to measure its effect on the phosphorylation of RNA Polymerase II and apoptosis markers.[2][4]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-CDK9
-
Anti-phospho-RNA Polymerase II (Ser2)
-
Anti-total RNA Polymerase II
-
Anti-cleaved PARP
-
Anti-cleaved Caspase-3
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest to the loading control.
-
Apoptosis Assay by Flow Cytometry
This protocol is to quantify the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining.[5]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.
-
-
Cell Staining:
-
Harvest the cells (including floating cells in the medium) and centrifuge at 1,500 rpm for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use unstained and single-stained controls for compensation and to set the gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
By following these detailed protocols, researchers can effectively characterize the cellular activity of this compound, providing valuable insights into its potential as a therapeutic agent.
References
- 1. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders [mdpi.com]
- 5. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Cdk9-IN-28 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of published data specifically for Cdk9-IN-28 in combination therapies, the following application notes and protocols are based on studies involving other potent and selective CDK9 inhibitors. The principles, experimental designs, and potential synergistic partners are expected to be highly relevant for investigating this compound. Researchers should optimize these protocols for their specific experimental systems.
Introduction to this compound and Combination Therapy
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. It forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, leading to the productive transcription of many genes, including key proto-oncogenes and anti-apoptotic proteins.[1][2][3] In many cancers, malignant cells become dependent on the continuous high-level expression of short-lived pro-survival proteins such as MYC and MCL-1, making CDK9 an attractive therapeutic target.[4][5]
This compound is a potent and selective inhibitor of CDK9. By inhibiting CDK9, this compound can lead to the downregulation of these critical survival proteins, inducing apoptosis in cancer cells. The rationale for using this compound in combination with other cancer therapies is to achieve synergistic or additive anti-tumor effects, overcome drug resistance, and potentially reduce therapeutic doses to minimize toxicity.[4] Preclinical studies with various CDK9 inhibitors have demonstrated promising synergistic effects with a range of anti-cancer agents.[6][7][8]
Potential Combination Strategies
Based on the mechanism of action of CDK9 inhibitors, several classes of anti-cancer drugs are rational combination partners for this compound.
-
BCL-2 Inhibitors (e.g., Venetoclax): Many cancers, particularly hematologic malignancies, rely on the BCL-2 family of anti-apoptotic proteins for survival. While venetoclax targets BCL-2, resistance can emerge through the upregulation of MCL-1. Since CDK9 inhibition downregulates MCL-1, combining this compound with venetoclax can overcome this resistance mechanism and lead to profound synergistic apoptosis.[8][9][10]
-
PARP Inhibitors (e.g., Olaparib): CDK9 has been implicated in the DNA damage response, including homologous recombination (HR) repair.[7] By inhibiting CDK9, this compound may induce a state of "BRCAness" or HR deficiency, sensitizing cancer cells to PARP inhibitors, which are particularly effective in HR-deficient tumors.[7][11]
-
BET Bromodomain Inhibitors and Degraders (e.g., ARV-825): Both CDK9 and BET bromodomain proteins, such as BRD4, are critical for the transcription of key oncogenes like MYC. Co-inhibition of both targets can lead to a more profound and sustained suppression of oncogenic transcriptional programs, resulting in strong synergistic anti-tumor activity.[1][6][12][13]
-
Chemotherapy (e.g., Doxorubicin, Fludarabine): Conventional chemotherapeutic agents that induce DNA damage can be more effective when combined with a CDK9 inhibitor. By downregulating anti-apoptotic proteins, this compound can lower the threshold for chemotherapy-induced apoptosis.[14][15]
-
Immunotherapy (e.g., Immune Checkpoint Blockade): Emerging evidence suggests that CDK9 inhibition can modulate the tumor microenvironment and enhance anti-tumor immune responses by activating the interferon-γ pathway, potentially sensitizing tumors to immune checkpoint inhibitors.[16][17]
Quantitative Data Summary
The following tables summarize quantitative data from studies on selective CDK9 inhibitors in combination therapies. This data provides a reference for expected synergistic outcomes when designing experiments with this compound.
Table 1: In Vitro Synergy of CDK9 Inhibitors in Combination with Other Anti-Cancer Agents
| Cancer Type | CDK9 Inhibitor | Combination Agent | Cell Line(s) | Combination Index (CI) | Key Finding |
| Leukemia | Enitociclib | Doxorubicin | MV4-11 | 0.9 (Additive) | Potentiation of chemotherapy effect.[14] |
| Leukemia | Enitociclib | Prednisolone | MV4-11 | 0.5 (Synergy) | Strong synergistic cell killing.[14] |
| Leukemia | CDKI-73 | Fludarabine | Primary CLL cells | < 1.0 (Synergy) | Synergistic induction of apoptosis.[6] |
| Ovarian Cancer | CDKI-73 | Olaparib (PARP inhibitor) | HO8910, OVCAR-5 | < 0.7 (Synergy) | Synergistic inhibition of cell viability.[7] |
| Multiple Myeloma | AZD4573 | ARV 825 (BET degrader) | 8226, KMS28 | < 1.0 (Synergy) | Synergistic inhibition of cell proliferation.[12][13] |
| Acute Myeloid Leukemia (AML) | Voruciclib | Venetoclax (BCL-2 inhibitor) | MV4-11, U937, THP-1, MOLM-13 | < 0.73 (Synergy) | Synergistic induction of apoptosis.[9][18] |
Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of CDK9 Inhibitor Combinations
| Cancer Model | CDK9 Inhibitor | Combination Agent | Animal Model | Key Finding |
| Lymphoma & AML | A-1592668 | Venetoclax | Mouse Xenograft | Superior tumor growth inhibition compared to single agents.[8] |
| Ovarian Cancer | CDKI-73 | Olaparib | Mouse Xenograft | Remarkable reduction in tumor growth.[7] |
| Multiple Myeloma | AZD4573 | ARV 825 | Orthotopic Xenograft | Significant synergistic inhibition of tumor growth.[12][13] |
| Colorectal Cancer | LDC000067 (CDK9i) | CVT-313 (CDK2i) | PDX Mouse Model | Synergistic and significant tumor growth inhibition.[19] |
Experimental Protocols
In Vitro Cell Viability and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a combination agent, and to quantify their synergistic effects.
Protocol:
-
Cell Culture: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO). Create a serial dilution series for each drug.
-
Treatment:
-
Single Agent IC50 Determination: Treat cells with increasing concentrations of this compound or the combination agent alone.
-
Combination Treatment: Treat cells with a matrix of concentrations of both drugs. A constant ratio combination design is often used.
-
-
Incubation: Incubate the treated cells for a period relevant to the cell doubling time (e.g., 72 hours).
-
Viability Assay: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay.
-
Data Analysis:
-
Calculate the IC50 values for each single agent using non-linear regression analysis (e.g., in GraphPad Prism).
-
For combination studies, use software like CompuSyn to calculate the Combination Index (CI).
-
Western Blot Analysis for Target Modulation
Objective: To confirm the on-target effect of this compound and assess the impact of the combination on key signaling proteins.
Protocol:
-
Cell Treatment: Treat cells with this compound, the combination agent, or the combination for a specified time (e.g., 6, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-RNA Polymerase II (Ser2)
-
Total RNA Polymerase II
-
MCL-1
-
c-MYC
-
Cleaved PARP (an apoptosis marker)
-
Cleaved Caspase-3 (an apoptosis marker)
-
β-actin or GAPDH (as a loading control)
-
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensities using software like ImageJ.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by this compound as a single agent and in combination.
Protocol:
-
Cell Treatment: Treat cells with the respective drugs for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another agent in a preclinical animal model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Combination agent alone
-
This compound + combination agent
-
-
Drug Administration: Administer the drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Assessment:
-
Continue to measure tumor volume throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups.
Visualizations
Caption: this compound inhibits the P-TEFb complex, leading to decreased transcription of pro-survival genes.
References
- 1. Efficacy of combined CDK9/BET inhibition in preclinical models of MLL-rearranged acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. Frontiers | A Dual Inhibitor of Cdc7/Cdk9 Potently Suppresses T Cell Activation [frontiersin.org]
- 6. Efficacy of combined CDK9/BET inhibition in preclinical models of MLL-rearranged acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 inhibitor CDKI-73 is synergetic lethal with PARP inhibitor olaparib in BRCA1 wide-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel CDK9 inhibitor increases the efficacy of venetoclax (ABT-199) in multiple models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cyclin‐dependent kinase 9 synergistically enhances venetoclax activity in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting CDK9 With Harmine Induces Homologous Recombination Deficiency and Synergizes With PARP Inhibitors in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiple myeloma: Combination therapy of BET proteolysis targeting chimeric molecule with CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple Myeloma: Combination Therapy of BET Proteolysis Targeting Chimeric Molecule with CDK9 | Docwire News [docwirenews.com]
- 14. Sequential combination therapy of CDK inhibition and doxorubicin is synthetically lethal in p53-mutant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel Cdk9 inhibitor preferentially targets tumor cells and synergizes with fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CDK9 inhibition activates innate immune response through viral mimicry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biomedgrid.com [biomedgrid.com]
- 18. researchgate.net [researchgate.net]
- 19. Targeting Transcriptional Regulation with a CDK9 Inhibitor Suppresses Growth of Endocrine- and Palbociclib-Resistant ER+ Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk9-IN-28 in Transcriptional Addiction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cdk9-IN-28, a potent and selective degrader of Cyclin-Dependent Kinase 9 (CDK9), to investigate transcriptional addiction in tumor models. The protocols outlined below are based on established methodologies and provide a framework for assessing the efficacy and mechanism of action of this compound.
Introduction to Transcriptional Addiction and CDK9
Many tumors exhibit a phenomenon known as "transcriptional addiction," where cancer cells become highly dependent on the continuous, high-level expression of specific oncogenes for their survival and proliferation.[1][2][3] A key driver of this process is the dysregulation of transcription factors, such as MYC, which orchestrate the expression of a broad range of genes essential for tumor growth.[1][3][4]
Cyclin-Dependent Kinase 9 (CDK9) is a critical component of the positive transcription elongation factor b (P-TEFb) complex.[5][6] This complex plays a pivotal role in the transition from transcription initiation to productive elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) and negative elongation factors.[5][6][7] In transcriptionally addicted tumors, CDK9 activity is often heightened, leading to the overexpression of key oncogenes and survival proteins.[5][8][9] Therefore, targeting CDK9 presents a promising therapeutic strategy to disrupt the transcriptional machinery that fuels cancer cell growth.[8][9]
This compound is a novel autophagy-tethering compound (ATTEC) that induces the selective degradation of CDK9.[1] Unlike traditional kinase inhibitors that only block the catalytic activity of their target, this compound facilitates the removal of the entire CDK9 protein through the autophagy-lysosome pathway.[1] This dual mechanism of action offers a potentially more profound and sustained inhibition of CDK9-dependent transcription.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that links a CDK9-binding moiety (derived from the inhibitor SNS-032) to a ligand that recruits microtubule-associated protein 1 light chain 3 beta (LC3B), a key component of the autophagy machinery.[1] This induces the formation of a ternary complex between CDK9, this compound, and LC3B, leading to the engulfment of CDK9 into autophagosomes and its subsequent degradation upon fusion with lysosomes.[1] This targeted protein degradation effectively shuts down CDK9-mediated transcriptional elongation.
Figure 1: Mechanism of this compound-induced CDK9 degradation and inhibition of transcription.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, demonstrating its potency in inducing CDK9 degradation and inhibiting tumor cell proliferation.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (CDK9 Degradation) | U-2932 | Not explicitly quantified, but obvious degradation observed | [1] |
| Anti-proliferative Activity | Various solid tumors | Strong activity reported | [1] |
Note: Specific IC₅₀ and DC₅₀ values for a broad panel of cell lines are not yet publicly available. Researchers are encouraged to determine these values empirically in their cell lines of interest.
| Pharmacokinetic Parameter | Species | Dose & Route | Value | Reference |
| Half-life (T₁/₂) | ICR (CD-1) Mice | 1 mg/kg, i.v. | 4.66 h | [1] |
| Bioavailability (F) | ICR (CD-1) Mice | 5 mg/kg, i.p. | 43.1% | [1] |
Experimental Protocols
Detailed protocols for key experiments to evaluate the effects of this compound are provided below.
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the anti-proliferative effect of this compound on tumor cell lines.
Materials:
-
Tumor cell lines of interest (e.g., MV4-11, a human AML cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a non-linear regression curve fit.
Figure 2: Workflow for the cell viability assay.
Western Blot for CDK9 Degradation
This protocol is to assess the ability of this compound to induce the degradation of CDK9 protein.
Materials:
-
Tumor cell lines
-
This compound
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK9, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Harvest cells and lyse them in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image using an imaging system and quantify band intensities to determine the extent of CDK9 degradation.
Figure 3: Western blot experimental workflow.
In Vivo Xenograft Tumor Model
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
MV4-11 tumor cells
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject MV4-11 cells (e.g., 5 x 10⁶ cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 5 mg/kg, intraperitoneally, once a day) and vehicle to the respective groups.[1]
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Monitor the health of the animals daily.
-
Continue treatment for a specified period (e.g., 15 days).[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blot).
Figure 4: In vivo xenograft study workflow.
Conclusion
This compound represents a powerful tool for studying transcriptional addiction in tumors. Its unique mechanism of inducing CDK9 degradation offers a distinct advantage over traditional inhibitors. The protocols provided here serve as a starting point for researchers to explore the therapeutic potential of this compound in various cancer models. Careful optimization of experimental conditions for specific cell lines and tumor models is recommended to achieve robust and reproducible results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Degradation of Cyclin-Dependent Kinase 9/Cyclin T1 by Optimized Microtubule-Associated Protein 1 Light Chain 3 Beta-Recruiting Coumarin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting CDK9 inhibits the growth of KMT2A-rearranged infant leukemia and demonstrates synergy with menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular profiling and combinatorial activity of CCT068127: a potent CDK2 and CDK9 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
Application Notes and Protocols for Developing a Cdk9-IN-28 Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcription elongation. It forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling productive gene transcription.[1][2][3] Dysregulation of CDK9 activity is implicated in various malignancies, making it a compelling target for anti-cancer therapies.[4][5] Cdk9-IN-28 is a potent inhibitor of CDK9, demonstrating anti-proliferative activity in tumor models.[6] However, the development of drug resistance is a common challenge in cancer therapy, limiting the long-term efficacy of targeted agents. Understanding the mechanisms by which cancer cells acquire resistance to this compound is paramount for developing strategies to overcome it.
This document provides a comprehensive guide for researchers to develop and characterize a this compound resistant cell line. The protocols outlined below describe a systematic approach to generating resistant cells, confirming the resistance phenotype, and exploring potential underlying molecular mechanisms.
Experimental Workflow
The overall workflow for developing and characterizing a this compound resistant cell line involves a stepwise dose-escalation method followed by a series of validation and mechanistic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 | Cancer Genetics Web [cancer-genetics.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cdk9 Inhibition in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in the treatment of various hematological malignancies, including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), multiple myeloma (MM), and B-cell lymphomas.[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a pivotal role in regulating gene transcription by phosphorylating RNA Polymerase II (RNAPII).[3][4] In many hematological cancers, malignant cells are highly dependent on the continuous transcription of short-lived anti-apoptotic and pro-survival proteins such as MYC and Myeloid Cell Leukemia 1 (MCL-1).[3][4][5] Inhibition of CDK9 disrupts this transcriptional machinery, leading to the downregulation of these key survival proteins and subsequent cancer cell death.[3][4] This document provides an overview of the application of CDK9 inhibitors, with a focus on their mechanism of action and protocols for their evaluation. While the specific compound "Cdk9-IN-28" did not yield specific public data, the following information is based on well-characterized CDK9 inhibitors and provides a framework for the preclinical evaluation of novel compounds targeting CDK9.
Mechanism of Action of CDK9 Inhibitors
CDK9, in complex with its regulatory partner Cyclin T1, forms the active P-TEFb complex.[6] This complex is recruited to gene promoters where it phosphorylates the C-terminal domain (CTD) of RNAPII at the serine 2 position.[7][8] This phosphorylation event is a crucial step for the transition from abortive to productive transcriptional elongation, leading to the synthesis of full-length mRNA transcripts.[7][8] CDK9 inhibitors are small molecules that typically bind to the ATP-binding pocket of CDK9, preventing the phosphorylation of RNAPII and other substrates.[9] This leads to a global reduction in transcription, with a particularly strong effect on genes with short-lived mRNA and protein products, such as the oncogenes MYC and MCL-1.[5] The depletion of these critical survival factors triggers apoptosis in cancer cells, which are often "addicted" to their continuous expression.[10]
Caption: CDK9 Signaling Pathway and Point of Inhibition.
Quantitative Data: In Vitro Activity of CDK9 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various CDK9 inhibitors against a panel of hematological malignancy cell lines. This data is crucial for selecting appropriate concentrations for in vitro experiments.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| SNS-032 | NALM6 | B-cell Acute Lymphocytic Leukemia | 200 | [8] |
| REH | B-cell Acute Lymphocytic Leukemia | 200 | [8] | |
| SEM | B-cell Acute Lymphocytic Leukemia | 350 | [8] | |
| RS4;11 | B-cell Acute Lymphocytic Leukemia | 250 | [8] | |
| GFH009 | MV-4-11 | Acute Myeloid Leukemia | < 200 | [10] |
| MOLM-13 | Acute Myeloid Leukemia | < 200 | [10] | |
| U-937 | Histiocytic Lymphoma | < 200 | [10] | |
| THP-1 | Acute Monocytic Leukemia | < 200 | [10] | |
| OCI-AML3 | Acute Myeloid Leukemia | < 200 | [10] | |
| KARPAS-299 | Anaplastic Large Cell Lymphoma | < 200 | [10] | |
| PFEIFFER | Diffuse Large B-cell Lymphoma | < 200 | [10] | |
| Enitociclib | MV4-11 | KMT2A-rearranged Leukemia | Varies | [7] |
| KOPN-8 | KMT2A-rearranged Leukemia | Varies | [7] | |
| TB003 | - | CDK9 Kinase Assay | 5 | [6] |
| TB008 | - | CDK9 Kinase Assay | 3.5 | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of CDK9 inhibitors like this compound in hematological malignancy cell lines.
Caption: General Experimental Workflow for CDK9 Inhibitor Evaluation.
Protocol 1: Cell Viability Assay (Luminescent)
This protocol is for determining the cytotoxic effects of a CDK9 inhibitor on hematological malignancy cell lines using a luminescent-based assay that measures ATP levels.
Materials:
-
Hematological malignancy cell lines (e.g., NALM6, REH, MV-4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or other CDK9 inhibitor) dissolved in DMSO
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.[7]
-
Drug Treatment: Prepare serial dilutions of the CDK9 inhibitor in complete culture medium. Add the desired concentrations of the inhibitor to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[8]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of the inhibitor using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol details the detection and quantification of apoptosis induced by a CDK9 inhibitor using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Hematological malignancy cell lines
-
Complete culture medium
-
This compound (or other CDK9 inhibitor)
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the CDK9 inhibitor at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a DMSO-only control.
-
Cell Harvesting:
-
Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Protocol 3: Western Blot Analysis of Target Proteins
This protocol is for assessing the effect of a CDK9 inhibitor on the protein levels of downstream targets like MCL-1 and c-MYC, and the phosphorylation of RNAPII.
Materials:
-
Hematological malignancy cell lines
-
Complete culture medium
-
This compound (or other CDK9 inhibitor)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-MCL-1, anti-c-MYC, anti-phospho-RNAPII Ser2, anti-CDK9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the CDK9 inhibitor for a specified time (e.g., 6, 12, 24 hours).[7]
-
Harvest the cells and lyse them in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin. A reduction in MCL-1, c-MYC, and phospho-RNAPII Ser2 levels would indicate on-target activity of the CDK9 inhibitor.[7][10]
References
- 1. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. oncotarget.com [oncotarget.com]
- 4. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting CDK9 inhibits the growth of KMT2A-rearranged infant leukemia and demonstrates synergy with menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Cdk9-IN-28 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk9-IN-28, with a focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
Q2: My this compound precipitates when I dilute my DMSO stock into aqueous buffer for my experiment. How can I prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. However, a slightly higher concentration of DMSO may be necessary to maintain solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual change in solvent environment can sometimes prevent precipitation.
-
Vortexing/Mixing: Ensure thorough and immediate mixing of the solution after adding the this compound stock.
-
Use of Surfactants or Co-solvents: For in vivo or some in vitro applications, specific formulations can be used. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[4] This combination of a co-solvent (PEG300) and a surfactant (Tween-80) helps to maintain the compound's solubility in an aqueous environment.
Q3: Can I use sonication or heat to help dissolve this compound?
A3: Yes, gentle warming and sonication can be effective methods to aid in the dissolution of small molecule inhibitors.[1][5] If you are still observing undissolved particles after initial mixing, you can try the following:
-
Ultrasonic Bath: Place your vial in an ultrasonic water bath for short periods. This can help to break up aggregates and enhance solvation.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C). Be cautious with this method, as excessive heat can degrade the compound. Always check the compound's stability information if available.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
Quantitative Solubility Data Summary
While specific quantitative solubility data for this compound is not publicly available, the following table summarizes the solubility of other commercially available CDK9 inhibitors to provide a general reference.
| Compound | Solvent | Solubility | Citation |
| CDK9-IN-2 | DMSO | ≥50 mg/mL (117.39 mM) with ultrasonic | [5] |
| Ethanol | ≥40.6 mg/mL | [3] | |
| Water | Insoluble | [3] | |
| AZD4573 | DMSO | 50 mg/mL (116.30 mM) with ultrasonic | [1] |
| CDK9-IN-14 | DMSO | 100 mg/mL (238.42 mM) with ultrasonic | [4] |
Experimental Protocols
Protocol for Determining Aqueous Solubility of this compound (Shake-Flask Method)
This protocol provides a standard method to determine the thermodynamic solubility of this compound in an aqueous buffer of your choice.
Materials:
-
This compound powder
-
Chosen aqueous buffer (e.g., PBS, pH 7.4)
-
DMSO
-
Microcentrifuge tubes
-
Orbital shaker or rotator
-
Microcentrifuge
-
HPLC or other suitable analytical method for quantification
-
Calibrated analytical balance
Methodology:
-
Prepare a Saturated Solution: Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume of the aqueous buffer. The goal is to have undissolved solid remaining.
-
Equilibration: Tightly cap the tube and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Quantification:
-
Prepare a standard curve of this compound of known concentrations in your chosen buffer (you may need to use a small amount of DMSO to dissolve the standards, keeping the percentage consistent and low).
-
Quantify the concentration of this compound in the supernatant sample using a validated analytical method such as HPLC.
-
The determined concentration represents the aqueous solubility of this compound under the tested conditions.
-
Visualizations
Caption: Simplified CDK9 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
potential off-target effects of Cdk9-IN-28
This guide provides troubleshooting and frequently asked questions regarding the potential off-target effects and experimental use of Cdk9-IN-28. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] It functions as a degrader of the CDK9/Cyclin T1 complex.[1] Specifically, it is described as a microtubule-associated protein 1 light chain 3 beta-recruiting coumarin analog that induces degradation of CDK9 through the autophagy pathway, leading to apoptosis in tumor cells.[1]
Q2: What are the expected on-target effects of this compound? A2: The primary on-target effect is the degradation of the CDK9 protein. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position to promote transcriptional elongation.[2][3][4] Therefore, successful on-target activity of this compound should result in decreased CDK9 protein levels, reduced RNAPII Ser2 phosphorylation, and subsequent downregulation of short-lived mRNAs of oncogenes such as c-Myc and anti-apoptotic proteins like Mcl-1.[4][5][6] This ultimately leads to cell growth inhibition and apoptosis.[1]
Q3: Are there known off-target kinases for this compound? A3: Specific kinome-wide selectivity data for this compound is not broadly published. While its mechanism as a degrader may confer higher selectivity compared to traditional ATP-competitive inhibitors, researchers should remain cautious.[7] Many first-generation CDK inhibitors show activity against multiple CDKs, including CDK1, 2, 4, 6, and 7.[8][9] Without specific data, investigating potential effects on these related kinases is a prudent step in characterizing unexpected phenotypes.
Q4: How does the degrader mechanism of this compound differ from a conventional kinase inhibitor? A4: Conventional kinase inhibitors typically bind to the ATP pocket of the kinase, preventing phosphorylation of substrates. In contrast, this compound acts as a PROTAC (Proteolysis Targeting Chimera) or degrader that induces the removal of the entire CDK9 protein via the cell's own autophagy machinery.[1] This approach can offer a more profound and sustained biological effect than simple inhibition, as it eliminates both the catalytic and scaffolding functions of the protein.[7] Consequently, washout experiments may show more prolonged cytotoxic effects compared to inhibitors.[7]
Q5: What are the potential off-target effects related to its autophagy-inducing mechanism? A5: this compound utilizes the autophagy pathway to achieve CDK9 degradation.[1] This mechanism implies that the compound could modulate general autophagy flux in the cell. Such modulation could have wide-ranging consequences, as autophagy is a critical process for cellular homeostasis, protein turnover, and stress response. Researchers should consider monitoring general autophagy markers (e.g., LC3-II, p62) to distinguish CDK9-specific effects from broader effects on the autophagy system.
Troubleshooting Guide
Problem 1: I am not observing the expected decrease in CDK9 protein levels after treatment.
-
Possible Cause 1: Suboptimal Compound Concentration or Stability.
-
Solution: Ensure the compound is properly dissolved and stored. Prepare fresh dilutions from a new stock for each experiment. Perform a dose-response experiment to determine the optimal concentration for CDK9 degradation in your specific cell model.
-
-
Possible Cause 2: Inefficient Autophagy in the Cell Model.
-
Solution: The degradation mechanism of this compound is autophagy-dependent.[1] Some cell lines may have low basal autophagy. Verify the autophagic flux in your cells. You can monitor the conversion of LC3-I to LC3-II by Western blot in the presence and absence of an autophagy inhibitor like chloroquine or bafilomycin A1.
-
-
Possible Cause 3: Cell-Type Specific Differences.
-
Solution: The cellular machinery required for this compound's activity may vary between cell types. If possible, test the compound in a cell line where its activity has been previously reported, such as U-2932 cells, to use as a positive control.[1]
-
Problem 2: I am observing significant cytotoxicity that does not correlate with CDK9 degradation.
-
Possible Cause 1: Off-Target Kinase Inhibition.
-
Solution: Even with a degrader mechanism, the compound's scaffold may have inhibitory activity against other kinases, particularly other CDKs.[10][11] If resources permit, a kinome scan can provide a selectivity profile. Alternatively, you can test for inhibition of key cell cycle CDKs (CDK1, CDK2) by monitoring phosphorylation of their specific substrates.
-
-
Possible Cause 2: General Compound Toxicity or Solvent Effects.
-
Solution: High concentrations of any small molecule can induce non-specific toxicity. Always include a vehicle-only control (e.g., DMSO) at the same final concentration used for the compound. Perform a dose-response curve for cytotoxicity to identify a therapeutic window.
-
-
Possible Cause 3: Disruption of General Autophagy.
-
Solution: As this compound hijacks the autophagy machinery, excessive activation or disruption of this pathway could lead to cell death independent of CDK9 degradation. Assess the overall impact on autophagy by measuring the levels of key autophagy proteins like p62/SQSTM1. An accumulation of p62 could indicate a blockage in autophagic flux.
-
Problem 3: I see CDK9 degradation, but not the expected downstream effects (e.g., no change in c-Myc levels or apoptosis).
-
Possible Cause 1: Redundant Signaling Pathways.
-
Solution: In some cancer cells, compensatory pathways may maintain the expression of key oncogenes like c-Myc. Investigate whether other transcription factors or kinases are activated upon CDK9 degradation. Combining this compound with inhibitors of potential escape pathways (e.g., BRD4 inhibitors) could be a viable strategy.[2]
-
-
Possible Cause 2: Insufficient Treatment Duration.
-
Solution: The depletion of downstream proteins and the induction of apoptosis are sequential events that occur after the initial degradation of CDK9. Perform a time-course experiment, assessing CDK9 levels, c-Myc/Mcl-1 protein levels, and apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3) at multiple time points (e.g., 6, 12, 24, 48 hours).
-
-
Possible Cause 3: Cell-Specific Transcriptional Regulation.
-
Solution: The reliance of certain transcripts (like c-Myc) on CDK9 for expression can be context-dependent. Confirm that c-Myc and Mcl-1 are indeed CDK9-regulated target genes in your cell line using an orthogonal method, such as siRNA-mediated knockdown of CDK9.
-
Quantitative Data Summary
Table 1: Reported In Vivo Activity of this compound
| Parameter | Value | Species | Tumor Model | Dosing Regimen | Outcome | Citation |
|---|---|---|---|---|---|---|
| Pharmacokinetics | ||||||
| Half-life (T½) | 4.66 h | ICR (CD-1) mice | N/A | 1 mg/kg IV, 5 mg/kg IP | Acceptable half-life | [1] |
| Bioavailability (F) | 43.1% | ICR (CD-1) mice | N/A | 1 mg/kg IV, 5 mg/kg IP | Moderate bioavailability | [1] |
| Efficacy | ||||||
| Tumor Growth | Inhibition | Nude mice | MV4-11 Xenograft | 5 mg/kg IP, once daily for 15 days | Effective delay of tumor growth | [1] |
| Body Weight | No loss | Nude mice | MV4-11 Xenograft | 5 mg/kg IP, once daily for 15 days | Manageable safety profile |[1] |
Table 2: Common Off-Target Kinases for Less-Selective CDK Inhibitors
| Kinase Family | Specific Members | Potential Confounding Effect | Citation |
|---|---|---|---|
| Cell Cycle CDKs | CDK1, CDK2, CDK4, CDK6 | Cell cycle arrest, cytotoxicity | [8][9] |
| Transcriptional CDKs | CDK7, CDK8, CDK12, CDK13 | Broad transcriptional effects | [7][12] |
| Other Kinases | DYRK1B, GSK-3β | Varied, depending on the kinase | [7][13] |
Note: This table represents potential off-targets for the general class of CDK inhibitors. The specific off-target profile of this compound has not been detailed in the available literature.
Experimental Protocols
Protocol 1: Western Blot for CDK9 Degradation and Downstream Effects
-
Cell Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat cells with desired concentrations of this compound and a vehicle control for the specified duration (e.g., 6, 12, 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-CDK9, anti-p-RNAPII (Ser2), anti-c-Myc, anti-Mcl-1, anti-cleaved PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.
Protocol 2: Monitoring Autophagy via LC3-II Turnover Assay
-
Cell Treatment: Plate cells and treat with this compound. For each condition, prepare a parallel well treated with this compound plus an autophagy inhibitor (e.g., 50 µM chloroquine or 100 nM bafilomycin A1) for the last 4 hours of the experiment.
-
Lysis and Western Blot: Harvest cell lysates and perform Western blotting as described in Protocol 1.
-
Analysis: Probe the membrane with an anti-LC3B antibody. Autophagy induction will show an increase in the lipidated form (LC3-II). A further accumulation of LC3-II in the presence of the autophagy inhibitor compared to this compound alone indicates a functional autophagic flux. Also probe for p62/SQSTM1; a decrease in p62 indicates successful autophagic degradation.
Visualizations
Caption: On-Target Mechanism of Action for this compound.
Caption: Troubleshooting Workflow for Lack of CDK9 Degradation.
Caption: Logic Diagram for Deconvoluting On- vs. Off-Target Effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting CDK9 inhibits the growth of KMT2A-rearranged infant leukemia and demonstrates synergy with menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Cdk9-IN-28 Animal Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cdk9-IN-28 in animal models. The information is intended for scientists and drug development professionals to anticipate and mitigate potential in vivo toxicities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II).[2][3][4] By inhibiting CDK9, this compound can lead to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, thereby inducing apoptosis in cancer cells that are dependent on high levels of transcription.[5] Some evidence suggests this compound may also induce protein degradation, potentially through autophagy.[1]
Q2: What is a recommended starting dose for this compound in mouse models?
A2: A reported effective dose in a MV4-11 tumor nude mouse model is 5 mg/kg, administered via intraperitoneal (i.p.) injection once a day for 15 days.[1] At this dose, the compound delayed tumor growth without causing weight loss in the animals.[1] However, the optimal dose may vary depending on the animal model, tumor type, and experimental endpoint. It is always recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
Q3: What are the known pharmacokinetic properties of this compound in mice?
A3: Pharmacokinetic data for this compound has been reported in ICR (CD-1) mice and is summarized in the table below. The compound exhibits a moderate half-life and bioavailability.[1]
Troubleshooting Guide: Minimizing Toxicity
While this compound has been shown to be tolerated at an effective dose of 5 mg/kg in one mouse model, researchers should be aware of potential toxicities associated with the broader class of CDK9 inhibitors.[1][5] Early generation CDK inhibitors were often limited by a narrow therapeutic window and off-target effects.[3][5] Newer, more selective inhibitors generally have a more favorable safety profile.[5][6]
Issue 1: Animal exhibits signs of general toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Possible Cause: The administered dose may be too high for the specific animal strain, age, or health status. While 5 mg/kg was tolerated in one study, this may not be universal.[1]
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of this compound. A dose-response study is crucial to identify a dose that maintains efficacy while minimizing toxicity.
-
Alternative Dosing Schedule: Consider intermittent dosing schedules instead of daily administration. For example, some CDK9 inhibitors are dosed for a set number of consecutive days followed by a drug-free period.[7] This can allow for recovery of normal tissues.
-
Change of Administration Route: If using intraperitoneal (i.p.) injection, consider if the formulation is causing local irritation. While oral bioavailability is moderate (43.1%), this route could be explored if i.p. administration is problematic.[1]
-
Supportive Care: Ensure animals have easy access to food and water. Provide nutritional supplements if necessary.
-
Issue 2: Hematological abnormalities are observed (e.g., neutropenia, cytopenia).
-
Possible Cause: Inhibition of CDKs can affect the proliferation of hematopoietic progenitor cells. Neutropenia is a known dose-limiting toxicity for some CDK inhibitors.
-
Troubleshooting Steps:
-
Monitor Blood Counts: Perform complete blood counts (CBCs) regularly throughout the study to monitor for changes in white blood cells, red blood cells, and platelets.
-
Implement Drug Holidays: An intermittent dosing schedule can allow for the recovery of hematopoietic cell populations.
-
Dose Adjustment: Lower the dose to a level that does not cause severe hematological toxicity.
-
Issue 3: Gastrointestinal (GI) toxicity (e.g., diarrhea, dehydration).
-
Possible Cause: CDK9 is highly expressed in the gastrointestinal epithelium, and on-target inhibition can lead to GI-related side effects.
-
Troubleshooting Steps:
-
Supportive Care: Provide hydration support (e.g., subcutaneous fluids) as needed.
-
Dose and Schedule Modification: As with other toxicities, adjusting the dose and/or schedule can help mitigate GI side effects.
-
Formulation Check: Ensure the vehicle used for drug formulation is not contributing to the GI issues.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in ICR (CD-1) Mice
| Parameter | Route | Dose (mg/kg) | Value |
| T1/2 (Half-life) | i.p. | 5 | 4.66 h |
| i.v. | 1 | 1.97 h | |
| Tmax (Time to max concentration) | i.p. | 5 | 0.25 h |
| Cmax (Max concentration) | i.p. | 5 | 88.4 ng/mL |
| AUC0-t (Area under the curve) | i.p. | 5 | 156 hng/mL |
| i.v. | 1 | 72.3 hng/mL | |
| F (Bioavailability) | i.p. | 5 | 43.1% |
Data from MedChemExpress.[1]
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study
-
Animal Model: MV4-11 tumor nude mice.[1]
-
Drug Preparation: The formulation vehicle for this compound is not specified in the available literature. A common approach for similar compounds is to dissolve them in a vehicle such as DMSO, which is then diluted with a solution like PEG300, Tween-80, and saline.[8] It is critical to ensure the final DMSO concentration is low (e.g., <10%) to avoid vehicle-related toxicity. The working solution should be prepared fresh daily.[8]
-
Administration:
-
Monitoring:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week.
-
Toxicity: Monitor animal body weight daily or at least 3 times per week. Observe animals for clinical signs of toxicity such as changes in posture, activity, and fur texture.
-
Endpoint: At the end of the study, or if humane endpoints are reached, euthanize animals and collect tumors and relevant tissues for further analysis (e.g., pharmacodynamics, histopathology).
-
Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel CDK9 inhibitor exhibits high selectivity and favorable safety profile | BioWorld [bioworld.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
interpreting unexpected results from Cdk9-IN-28 experiments
Welcome to the technical support center for Cdk9-IN-28 experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this selective CDK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical probe that acts as a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3] This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) and negative elongation factors, which is a crucial step for the release of paused RNAPII and productive transcription elongation.[1][4][5] By inhibiting CDK9, this compound leads to a decrease in the phosphorylation of these targets, resulting in transcriptional suppression of many genes, particularly those with short half-lives such as oncogenes like MYC and anti-apoptotic proteins like MCL1.[6][7][8]
Q2: What are the expected outcomes of treating cancer cells with a CDK9 inhibitor like this compound?
Typically, treatment of cancer cells with a CDK9 inhibitor is expected to induce:
-
Transcriptional Repression: A rapid decrease in the mRNA levels of short-lived transcripts, particularly those of key oncogenes and anti-apoptotic proteins.[7]
-
Cell Cycle Arrest: Although CDK9 is not a cell cycle CDK, its inhibition can indirectly lead to cell cycle arrest due to the downregulation of essential cell cycle regulators.[9]
-
Induction of Apoptosis: By downregulating anti-apoptotic proteins like Mcl-1, CDK9 inhibitors can trigger programmed cell death in cancer cells.[8][10]
-
Tumor Growth Inhibition: In vivo, effective CDK9 inhibition is expected to delay tumor growth.[11]
Q3: Are there known off-target effects for CDK9 inhibitors?
While this compound is designed for selectivity, off-target effects are a possibility with any small molecule inhibitor. First-generation CDK inhibitors, often called "pan-CDK" inhibitors, were known for their lack of selectivity and associated toxicities.[10][12] Even with more selective compounds, researchers should consider that high concentrations may lead to the inhibition of other kinases. For instance, the parent compound of a CDK9 degrader, SNS-032, also has affinity for CDK1, CDK2, and CDK7.[13] It is crucial to perform experiments at optimal concentrations and include appropriate controls to assess for potential off-target effects.
Troubleshooting Unexpected Results
Table 1: Common Unexpected Outcomes and Initial Troubleshooting Steps
| Unexpected Result | Possible Cause(s) | Initial Troubleshooting Steps |
| No significant decrease in target gene expression (e.g., MYC, MCL1) | 1. Ineffective concentration of this compound. 2. Cell line is resistant to CDK9 inhibition. 3. Short treatment duration. 4. Issues with compound stability or preparation. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Test a different, sensitive cell line as a positive control. 3. Increase the treatment duration. 4. Prepare fresh stock solutions of this compound. |
| Paradoxical increase in the expression of some genes | 1. Adaptive resistance mechanisms. 2. Feedback loops in signaling pathways. 3. Bimodal effect of long-term CDK9 inhibition. | 1. Analyze gene expression at earlier time points. 2. Investigate compensatory signaling pathways (e.g., ERK pathway activation).[14] 3. Compare short-term versus long-term treatment effects.[14] |
| Unexpected changes in cellular metabolism | CDK9 inhibition can induce a metabolic switch. | 1. Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). 2. Assess dependency on fatty acid oxidation.[7] |
| Induction of an inflammatory or immune response | CDK9 inhibition can cause viral mimicry through the accumulation of mis-spliced RNA. | 1. Measure the expression of NFκB-driven cytokines.[15] 2. Assess for signs of DNA damage and genome instability.[8][15] |
| High levels of cytotoxicity in non-cancerous cells | 1. Off-target effects at the concentration used. 2. The specific cell type is highly sensitive to transcriptional stress. | 1. Lower the concentration of this compound. 2. Compare cytotoxicity with a known sensitive cancer cell line. |
Experimental Protocols
General Protocol for Assessing this compound Activity in Cell Culture
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth throughout the experiment. For a 96-well plate, a starting density of 1 x 10^4 cells/mL (200 µL per well) is a common starting point.[3]
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Subsequently, create serial dilutions to achieve the desired final concentrations in the cell culture medium.
-
Treatment: Add this compound to the cells at various concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest dose of the inhibitor.
-
Incubation: Incubate the cells for the desired duration (e.g., 6, 24, 48, or 72 hours). The incubation time will depend on the specific endpoint being measured.
-
Endpoint Analysis:
-
Cell Viability: Assess cell viability using assays such as MTT, CellTiter-Glo, or by direct cell counting.
-
Gene Expression Analysis (RT-qPCR): Isolate total RNA from the cells. Synthesize cDNA and perform quantitative PCR for target genes like MYC and MCL1, and a housekeeping gene for normalization.
-
Protein Analysis (Western Blot): Lyse the cells and collect protein extracts. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against p-RNAPII (Ser2), CDK9, and downstream targets like Mcl-1 and cleaved PARP.[13]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: The CDK9 signaling pathway in transcriptional elongation and its inhibition by this compound.
Caption: A typical experimental workflow for evaluating the effects of this compound in vitro.
Caption: A decision tree for troubleshooting unexpected results in this compound experiments.
References
- 1. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. CDK9 Inhibition Induces a Metabolic Switch that Renders Prostate Cancer Cells Dependent on Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin dependent kinase 9 inhibitor induces transcription-replication conflicts and DNA damage accumulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unraveling the CDK9/PP2A/ERK Network in Transcriptional Pause Release and Complement Activation in KRAS‐mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Cdk9-IN-28 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during experiments with Cdk9-IN-28 and other CDK9 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator that, in complex with Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transition from transcription initiation to productive elongation of many genes, including those encoding for short-lived anti-apoptotic proteins such as MYC and MCL-1.[1][2][3][4][5] By inhibiting CDK9, this compound leads to a reduction in the levels of these oncoproteins, thereby inducing apoptosis in cancer cells.[4][6][7] this compound is also characterized as a PROTAC (Proteolysis Targeting Chimera) degrader, meaning it is designed to induce the degradation of the CDK9 protein.[8]
Q2: My cells are showing reduced sensitivity to this compound treatment over time. What are the potential mechanisms of resistance?
Acquired resistance to CDK9 inhibitors can arise through several mechanisms:
-
Gatekeeper Mutations: A common mechanism is the emergence of mutations in the CDK9 kinase domain. Specifically, the L156F mutation has been identified to confer resistance to both ATP-competitive CDK9 inhibitors and PROTAC degraders.[9][10][11] This mutation creates steric hindrance that prevents the inhibitor from binding to the ATP-binding pocket of CDK9.
-
Epigenetic Reprogramming: Cancer cells can develop resistance by reprogramming their epigenetic landscape. This can lead to the super-enhancer-driven recovery of oncogene expression, allowing the cells to bypass their dependency on CDK9 for the transcription of these genes.[12]
-
Activation of Bypass Pathways: Cells may activate alternative signaling pathways to maintain their survival and proliferation, thereby circumventing the effects of CDK9 inhibition. For example, the PI3K/AKT pathway has been implicated in conferring resistance to CDK9 inhibitors.[12]
Q3: How can I determine if my resistant cells have the CDK9 L156F mutation?
To identify the CDK9 L156F mutation, you can perform the following:
-
Sanger Sequencing: Isolate genomic DNA from your resistant cell population and the parental (sensitive) cell line. Amplify the region of the CDK9 gene spanning codon 156 using PCR and then perform Sanger sequencing on the PCR product. A change from the codon for Leucine (e.g., CTG) to a codon for Phenylalanine (e.g., TTT or TTC) will confirm the presence of the mutation.
-
Whole Exome Sequencing (WES): For a more comprehensive analysis and to identify other potential resistance-conferring mutations, you can perform WES on both the resistant and parental cell lines.[9]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
Problem 1: Decreased or Loss of this compound Efficacy in Cell Culture
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve with this compound on your suspected resistant cells and compare it to the parental cell line to confirm the shift in IC50. 2. Sequence CDK9: As detailed in FAQ 3, sequence the kinase domain of CDK9 to check for the L156F mutation or other potential mutations. 3. Evaluate Downstream Targets: Use Western blotting to assess the levels of downstream targets of CDK9, such as phosphorylated RNA Polymerase II (Ser2), MYC, and MCL-1, after treatment with this compound in both sensitive and resistant cells. A lack of downregulation in the resistant cells would be indicative of target-level resistance. |
| Compound Instability or Degradation | 1. Check Compound Storage: Ensure this compound is stored under the recommended conditions (e.g., -20°C or -80°C) and protected from light and moisture. 2. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a new aliquot of the stock solution for each experiment. |
| Cell Culture Contamination | 1. Microscopic Examination: Regularly inspect your cell cultures for any signs of microbial contamination. 2. Mycoplasma Testing: Periodically test your cell lines for mycoplasma contamination, as this can alter cellular responses to drugs. |
Problem 2: How to Overcome this compound Resistance
| Strategy | Experimental Approach |
| Targeting the L156F Mutation | If the L156F mutation is confirmed, consider using a next-generation CDK9 inhibitor that is effective against this mutant. The compound IHMT-CDK9-36 has been shown to potently inhibit both wild-type and L156F mutant CDK9.[9][10][11] |
| Combination Therapy | 1. Combine with a PI3K inhibitor: Based on findings that the PI3K/AKT pathway can contribute to resistance, co-treatment with a PI3K inhibitor may re-sensitize cells to this compound.[12] 2. Combine with a PIM kinase inhibitor: Synergistic effects have been observed when combining CDK9 inhibitors with PIM kinase inhibitors in lymphoma models.[12] 3. Combine with a BET inhibitor: For certain cancer types, such as MLL-rearranged acute leukemia, combination with a BET inhibitor (e.g., JQ1) can be highly synergistic.[13] 4. Combine with Venetoclax (ABT-199): In hematological malignancies, combining CDK9 inhibitors with the BCL-2 inhibitor venetoclax has shown synergistic anti-tumor effects.[14] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of CDK9 Inhibitors
| Compound | Cell Line | Assay Type | IC50 / GI50 | Reference |
| BAY1251152 | MOLM13 | Cell Viability | ~10 nM | [9] |
| BAY1251152 | HeLa | Cell Viability | ~50 nM | [9] |
| IHMT-CDK9-36 | MOLM13 | Cell Viability | ~20 nM | [11] |
| IHMT-CDK9-36 | MOLM13-BR (L156F) | Cell Viability | ~30 nM | [11] |
| Enitociclib | Jeko-1 (MCL) | Cell Viability | ~50 nM | [15] |
| AZD4573 | MOLM13 | Cell Proliferation | ~5 nM | [11] |
| THAL-SNS-032 | MOLM13 | Cell Proliferation | ~2 nM | [11] |
Table 2: In Vivo Efficacy of this compound
| Compound | Animal Model | Dosage and Administration | Outcome | Reference |
| This compound | MV4-11 Tumor Nude Mice | 5 mg/kg, i.p., once a day for 15 days | Delayed tumor growth | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Shaking: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for CDK9 Pathway Proteins
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-RNAPII (Ser2), CDK9, MYC, MCL-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. mdpi.com [mdpi.com]
- 4. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lcsciences.com [lcsciences.com]
- 10. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 13. Efficacy of combined CDK9/BET inhibition in preclinical models of MLL-rearranged acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Cdk9-IN-28
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of Cdk9-IN-28.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and is used as a target protein ligand in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1] Like many kinase inhibitors and PROTACs, this compound may exhibit poor aqueous solubility and moderate bioavailability, which can lead to variability in experimental results and limit its therapeutic potential. A reported in vivo study in mice showed a moderate bioavailability of 43.1% after intraperitoneal administration, suggesting that oral bioavailability, a more desirable administration route, might be a significant challenge.[1]
Q2: What are the common reasons for the low bioavailability of compounds like this compound?
A2: The low bioavailability of kinase inhibitors is often attributed to several factors:
-
Poor aqueous solubility: Many kinase inhibitors are lipophilic molecules with low solubility in the aqueous environment of the gastrointestinal (GI) tract, which limits their dissolution and subsequent absorption.
-
First-pass metabolism: After absorption from the gut, the compound passes through the liver where it can be extensively metabolized before reaching systemic circulation.
-
Efflux by transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the compound back into the gut lumen, reducing its net absorption.
-
Chemical instability: The compound may be unstable in the acidic environment of the stomach or be degraded by enzymes in the GI tract.
Q3: What general strategies can be employed to improve the bioavailability of this compound?
A3: Several formulation and chemical modification strategies can be explored:
-
Formulation Approaches:
-
Lipid-based formulations: Incorporating this compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the GI tract.
-
Solid dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
Nanoparticles: Reducing the particle size of this compound to the nanoscale can increase its surface area and improve dissolution.
-
-
Chemical Modifications:
-
Prodrugs: A prodrug of this compound could be synthesized to have improved solubility and/or permeability, which then converts to the active compound in vivo.
-
Troubleshooting Guide
Issue 1: Low and Variable In Vivo Efficacy
Possible Cause: Poor and inconsistent oral bioavailability of this compound.
Solutions:
-
Optimize Formulation:
-
Initial Assessment: Determine the solubility of this compound in various pharmaceutically relevant solvents and biorelevant media (e.g., FaSSIF, FeSSIF) to guide formulation development.
-
Formulation Strategies:
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations are often a good starting point.
-
Solid Dispersions: If the compound has a high melting point and poor solubility, a solid dispersion can be effective.
-
-
-
Evaluate Different Administration Routes:
-
If oral bioavailability remains a significant hurdle, consider alternative routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection for preclinical studies to establish a proof-of-concept for efficacy. The reported bioavailability of 43.1% for this compound was achieved via i.p. administration.[1]
-
Issue 2: Difficulty in Preparing a Suitable Formulation for In Vivo Studies
Possible Cause: Lack of solubility data for this compound.
Solution:
-
Systematic Solubility Screen: Perform a small-scale solubility screen of this compound in a panel of common solvents.
| Solvent | Anticipated Solubility | Use Case in Formulation |
| DMSO | High | Stock solutions for in vitro assays; use limited in vivo due to toxicity. |
| Ethanol | Moderate to Low | Co-solvent in formulations. |
| PEG 400 | Moderate | Vehicle for oral and parenteral formulations. |
| Solutol HS 15 | Good (surfactant) | Component of lipid-based formulations. |
| Water | Very Low | Establishes the baseline for improvement. |
| Aqueous Buffers (pH 2, 6.8) | Very Low | Simulates GI tract conditions. |
Based on typical properties of similar kinase inhibitors.
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)
Objective: To prepare a Self-Emulsifying Drug Delivery System (SEDDS) to improve the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Water bath
Methodology:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Preparation of the SEDDS Formulation: a. Weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial based on a pre-determined ratio (e.g., 30:40:30 w/w). b. Heat the mixture in a water bath to 40°C and mix using a magnetic stirrer until a homogenous, transparent liquid is formed. c. Add the calculated amount of this compound to the vehicle and stir until completely dissolved.
-
Characterization of the SEDDS: a. Emulsification study: Add 1 mL of the SEDDS formulation to 250 mL of water in a beaker with gentle stirring. Observe the formation of a nanoemulsion. b. Droplet size analysis: Measure the droplet size of the resulting emulsion using a dynamic light scattering (DLS) instrument.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, Soluplus®)
-
Organic solvent (e.g., methanol, acetone)
-
Round-bottom flask
-
Rotary evaporator
-
Mortar and pestle
Methodology:
-
Selection of Polymer: Choose a polymer in which this compound has good solubility.
-
Preparation of the Solid Dispersion: a. Dissolve both this compound and the polymer in a common organic solvent in a round-bottom flask at a specific ratio (e.g., 1:4 drug to polymer). b. Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C). c. A thin film will form on the wall of the flask. Further dry the film under vacuum for 24 hours to remove any residual solvent. d. Scrape the dried film from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Characterization of the Solid Dispersion: a. Dissolution testing: Perform in vitro dissolution studies in a relevant medium (e.g., simulated gastric fluid, simulated intestinal fluid) and compare the dissolution profile to that of the pure this compound. b. Solid-state characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.
Protocol 3: In Vivo Bioavailability Assessment in Mice
Objective: To determine the oral bioavailability of a novel this compound formulation.
Materials:
-
This compound formulation
-
Control formulation (e.g., this compound in a simple suspension)
-
C57BL/6 or similar mouse strain (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Dosing: a. Fast the mice overnight (with access to water) before dosing. b. Administer the this compound formulation or control via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Blood Sampling: a. Collect blood samples (approximately 50 µL) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous or submandibular vein. b. Place the blood samples into EDTA-coated tubes and centrifuge to separate the plasma.
-
Bioanalysis: a. Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile). b. Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Plot the plasma concentration of this compound versus time. b. Calculate the Area Under the Curve (AUC) for the oral administration. c. For absolute bioavailability, a separate group of mice will receive an intravenous (i.v.) dose of this compound, and the AUC for the i.v. route will be determined. d. Calculate Absolute Bioavailability (F%): F(%) = (AUCoral / AUCi.v.) * (Dosei.v. / Doseoral) * 100
Visualizations
Cdk9 Signaling Pathway in Transcription
Caption: Role of CDK9 in transcriptional elongation.
Experimental Workflow for Improving Bioavailability
Caption: Workflow for enhancing this compound bioavailability.
Logical Relationship of Bioavailability Factors
Caption: Key factors influencing drug bioavailability.
References
addressing inconsistencies in Cdk9-IN-28 experimental data
Welcome to the technical support center for Cdk9-IN-28. This resource is designed for researchers, scientists, and drug development professionals to address potential inconsistencies and provide guidance for experimental work involving this compound. This compound is a potent and selective degrader of the CDK9/Cyclin T1 complex, operating through an autophagy-mediated mechanism. Understanding its unique mode of action is critical for successful experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a bifunctional molecule, also known as an autophagy-tethering compound (ATTEC), designed to induce the degradation of the CDK9/Cyclin T1 complex. It functions by simultaneously binding to CDK9 and the microtubule-associated protein 1 light chain 3 beta (LC3B), a key protein in the autophagy pathway. This ternary complex formation leads to the selective engulfment of the CDK9/Cyclin T1 complex into autophagosomes, which then fuse with lysosomes for degradation.[1][2] This is distinct from many other targeted protein degraders (PROTACs) that utilize the ubiquitin-proteasome system.
Q2: I am not seeing any degradation of CDK9 in my experiments. What could be the reason?
A2: Several factors could contribute to a lack of CDK9 degradation. Firstly, ensure that the autophagy pathway is active in your cell line. Some cell lines may have a low basal level of autophagy. You can assess autophagy flux using established methods, such as monitoring LC3-I to LC3-II conversion by Western blot or using fluorescent autophagy reporters. Secondly, the concentration of this compound is critical. A "hook effect," where degradation is reduced at very high concentrations due to the formation of binary complexes instead of the productive ternary complex, has been observed with other degraders and is a possibility. We recommend performing a dose-response experiment to determine the optimal concentration for degradation. Finally, the duration of treatment is important. Degradation via autophagy is a process that takes time, so you may need to perform a time-course experiment (e.g., 6, 12, 24 hours) to observe maximal degradation.
Q3: Is this compound selective for CDK9?
A3: this compound was designed based on the CDK9 inhibitor SNS-032.[1] While it induces the selective degradation of the CDK9/Cyclin T1 complex, the warhead itself may still have inhibitory activity against other kinases at higher concentrations. It is crucial to perform experiments at the lowest effective concentration for degradation to minimize potential off-target inhibitory effects. We recommend profiling the effect of this compound on the protein levels of other related CDKs (e.g., CDK1, CDK2, CDK7) by Western blot to confirm its degradation selectivity in your experimental system.
Q4: Can I use a proteasome inhibitor as a negative control?
A4: While proteasome inhibitors like MG132 are common negative controls for PROTACs that utilize the ubiquitin-proteasome system, they are not the appropriate control for this compound. Since this compound mediates degradation via the autophagy-lysosome pathway, you should use inhibitors of autophagy or lysosomal function as negative controls. Chloroquine or bafilomycin A1, which inhibit lysosomal acidification and autophagosome-lysosome fusion, respectively, would be appropriate negative controls to demonstrate that the observed degradation is autophagy-dependent.
Q5: What are the expected downstream effects of CDK9/Cyclin T1 degradation?
A5: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation. Degradation of CDK9/Cyclin T1 is expected to lead to a decrease in global transcription, particularly of genes with short-lived mRNAs, such as the anti-apoptotic protein MCL-1 and the oncogene c-MYC. Therefore, you can expect to observe decreased cell proliferation and induction of apoptosis in sensitive cell lines.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak CDK9 degradation | 1. Low basal autophagy in the cell line. 2. Suboptimal concentration (potential "hook effect"). 3. Insufficient treatment time. 4. Inactive compound. | 1. Confirm autophagy flux in your cell line (e.g., LC3-II Western blot). Consider using a cell line with known active autophagy. 2. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM). 3. Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours). 4. Ensure proper storage and handling of the compound. Test a fresh batch if necessary. |
| Inconsistent results between experiments | 1. Variation in cell confluence. 2. Differences in passage number affecting cell physiology. 3. Inconsistent incubation times or concentrations. | 1. Seed cells to achieve a consistent confluence (e.g., 70-80%) at the time of treatment. 2. Use cells within a defined passage number range for all experiments. 3. Strictly adhere to optimized protocols for treatment time and concentration. |
| High cell toxicity unrelated to CDK9 degradation | 1. Off-target effects of the warhead at high concentrations. 2. Solvent (e.g., DMSO) toxicity. | 1. Use the lowest effective concentration that induces CDK9 degradation. 2. Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold for your cell line (typically <0.5%). |
| Degradation is not blocked by autophagy inhibitors | 1. The observed protein loss is not due to autophagy. 2. The concentration or incubation time of the autophagy inhibitor is insufficient. | 1. Consider other potential mechanisms of protein loss, such as transcriptional repression. Measure CDK9 mRNA levels by qPCR. 2. Optimize the concentration and pre-incubation time of the autophagy inhibitor (e.g., chloroquine, bafilomycin A1). |
Quantitative Data Summary
Table 1: In Vitro Degradation and Proliferation Data for this compound (Degrader 10)
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (CDK9) | MV4-11 | 7.6 nM | [1] |
| Dₘₐₓ (CDK9) | MV4-11 | >95% | [1] |
| DC₅₀ (Cyclin T1) | MV4-11 | 11.3 nM | [1] |
| Dₘₐₓ (Cyclin T1) | MV4-11 | >95% | [1] |
| IC₅₀ (Proliferation) | MV4-11 | 5.8 nM | [1] |
| IC₅₀ (Proliferation) | MOLM-13 | 8.1 nM | [1] |
Table 2: Pharmacokinetic Properties of this compound (Degrader 10) in Mice
| Parameter | Route | Value | Reference |
| Half-life (T₁/₂) | i.v. (1 mg/kg) | 4.66 h | [3] |
| Bioavailability (F) | i.p. (5 mg/kg) | 43.1% | [3] |
Experimental Protocols
1. Western Blot for CDK9 and Cyclin T1 Degradation
-
Cell Seeding: Plate cells (e.g., MV4-11) at a density to achieve 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a dose-range of this compound (e.g., 1 nM to 1 µM) or with the optimal degradation concentration for a time-course (e.g., 0, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK9, Cyclin T1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density for the duration of the assay.
-
Treatment: Treat cells with a serial dilution of this compound for the desired time (e.g., 72 hours).
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and calculate the IC₅₀ value using appropriate software.
Visualizations
Caption: Mechanism of this compound mediated degradation of the CDK9/Cyclin T1 complex.
Caption: Troubleshooting workflow for inconsistent this compound experimental data.
References
Cdk9-IN-28 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Cdk9-IN-28, a potent CDK9 inhibitor. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C upon receipt.[] While it may be shipped at room temperature, consistent storage at low temperatures is crucial to prevent degradation and maintain compound integrity over time.
2. How should I prepare and store stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO. For optimal stability of stock solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Based on stability data for similar CDK9 inhibitors, the following storage conditions are advised:
Always use a dry, anhydrous solvent for reconstitution.
3. What is the recommended procedure for preparing working solutions for in vivo experiments?
Working solutions for in vivo administration should be prepared fresh on the day of use.[3] A common formulation involves a multi-component solvent system to ensure solubility and bioavailability. An example formulation protocol is as follows:
-
Dissolve this compound in DMSO to create a primary stock.
-
For the final formulation, a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline is often used. A typical ratio might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
Add each component of the vehicle sequentially, ensuring the solution is mixed thoroughly at each step. Gentle warming or sonication can aid dissolution if precipitation occurs.[2]
4. I am observing inconsistent results in my cell-based assays. Could this be related to this compound stability?
Inconsistent results can indeed stem from issues with compound stability and handling. Here are a few troubleshooting tips:
-
Compound Degradation: Ensure that both the solid compound and stock solutions have been stored correctly and have not exceeded their recommended storage duration. Repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Solubility Issues: this compound may precipitate out of solution, especially at higher concentrations or in aqueous media. Visually inspect your working solutions for any precipitate before treating cells. If solubility is an issue, consider adjusting the solvent or using a formulation with better solubility characteristics.
-
Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects. Always include a vehicle-only control in your experiments to account for these effects.
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Reference |
| Half-life (T1/2) | 4.66 hours | ICR (CD-1) mice | 5 mg/kg, i.p. | [4] |
| Bioavailability (F) | 43.1% | ICR (CD-1) mice | 5 mg/kg, i.p. vs 1 mg/kg, i.v. | [4] |
Experimental Protocols
In Vivo Antitumor Activity Assessment
A representative experimental design to evaluate the in vivo efficacy of this compound is as follows:
-
Animal Model: Utilize a suitable tumor xenograft model, for example, MV4-11 tumor nude mice.[4]
-
Compound Preparation: Prepare this compound in a suitable vehicle for intraperitoneal (i.p.) injection. The solution should be prepared fresh daily.
-
Dosing Regimen: Administer this compound at a specified dose (e.g., 5 mg/kg) via intraperitoneal injection once daily for a defined period (e.g., 15 days).[4]
-
Monitoring: Monitor tumor growth and the general health of the animals, including body weight, regularly throughout the study.
Visualizations
Caption: A typical experimental workflow for evaluating the long-term stability of this compound.
References
Technical Support Center: Managing Off-Target Kinase Inhibition of Cdk9-IN-28
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the off-target kinase inhibition of Cdk9-IN-28.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). It is often utilized as a ligand for Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of CDK9.[1][][3] The primary target of this compound is CDK9, a key regulator of transcriptional elongation. By inhibiting CDK9, this compound can modulate the transcription of various genes, including those involved in cancer cell proliferation and survival.[4][5][6]
Q2: Why is managing off-target inhibition important when using this compound?
While this compound is designed to be a potent CDK9 inhibitor, like many kinase inhibitors, it may exhibit off-target activity, meaning it can inhibit other kinases besides CDK9.[7] These off-target effects can lead to misinterpretation of experimental results, cellular toxicity, and other unintended biological consequences.[8] Therefore, it is crucial to characterize and manage the selectivity profile of this compound in your experimental system.
Q3: What are the potential off-target kinases for a selective CDK9 inhibitor?
Q4: How can I assess the selectivity of this compound in my experiments?
Several methods can be employed to determine the selectivity of this compound:
-
In Vitro Kinase Profiling: Screening this compound against a large panel of recombinant kinases (kinome scan) is the most direct way to identify off-target interactions and determine their potencies (IC50 values).
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in the thermal stability of proteins upon ligand binding. It can confirm that this compound binds to CDK9 in a cellular context and can also be used to investigate off-target engagement.[11][12][13][14]
-
Western Blotting: Analyze the phosphorylation status of known substrates of potential off-target kinases to see if they are affected by this compound treatment in your cellular model.
-
Phenotypic Analysis: Compare the cellular phenotype induced by this compound with that of other known, highly selective inhibitors of CDK9 or potential off-target kinases.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpected cellular phenotype not consistent with CDK9 inhibition. | This compound may be inhibiting one or more off-target kinases that are active in your cell model. | 1. Perform a kinome scan: Test this compound against a broad panel of kinases to identify potential off-targets. 2. Validate off-target engagement: Use CETSA to confirm that the identified off-targets are engaged by this compound in your cells. 3. Use orthogonal approaches: Compare the phenotype with that of a structurally different CDK9 inhibitor or use genetic approaches (e.g., siRNA, CRISPR) to validate that the phenotype is due to CDK9 inhibition. |
| Discrepancy between biochemical IC50 and cellular potency. | - Poor cell permeability of this compound. - High intracellular ATP concentrations competing with the inhibitor. - Efflux of the compound by cellular transporters. | 1. Assess cell permeability: Use analytical methods to measure the intracellular concentration of this compound. 2. Perform cellular target engagement assays: Use CETSA to determine the effective concentration required to bind to CDK9 in your cells.[11][12][13][14] 3. Consider ATP-competitive nature: Be aware that the apparent cellular potency of ATP-competitive inhibitors can be lower than their biochemical IC50 values. |
| Observed toxicity at concentrations required for CDK9 inhibition. | The toxicity may be due to the inhibition of an off-target kinase that is essential for cell viability. | 1. Identify the toxic off-target: If a kinome scan has been performed, investigate the function of the most potently inhibited off-target kinases. 2. Dose-response analysis: Carefully titrate the concentration of this compound to find a therapeutic window where CDK9 is inhibited with minimal toxicity. 3. Use a more selective inhibitor: If available, switch to a more selective CDK9 inhibitor with a different off-target profile. |
Quantitative Data: Representative Kinase Selectivity Profile
While specific data for this compound is not publicly available, the following table presents a representative selectivity profile for a selective CDK9 inhibitor, NVP-2, to illustrate the type of data you should aim to generate.[9][15]
| Kinase Target | IC50 (nM) | Percent Inhibition @ 1µM |
| CDK9 | <1 | >99% |
| DYRK1B | 350 | >99% |
| CDK7 | >10,000 | >90% |
| CDK13 | Not Determined | >90% |
| CDK1 | Not Determined | <50% |
| CDK2 | Not Determined | <50% |
| CDK4 | Not Determined | <50% |
| CDK5 | Not Determined | <50% |
| CDK6 | Not Determined | <50% |
This data is for the selective CDK9 inhibitor NVP-2 and should be used as a representative example. The actual off-target profile of this compound must be determined experimentally.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the IC50 of this compound against CDK9 and potential off-target kinases. Specific conditions may need to be optimized for each kinase.
-
Prepare Reagents:
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Recombinant kinase (e.g., CDK9/Cyclin T1).
-
Kinase substrate (a peptide or protein that is a known substrate of the kinase).
-
ATP solution (at a concentration close to the Km for each kinase).
-
This compound serial dilutions in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Assay Procedure:
-
Add kinase buffer to the wells of a microplate.
-
Add the this compound dilutions or DMSO (as a control) to the wells.
-
Add the recombinant kinase to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for a specific time at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) (General Protocol)
This protocol outlines the general steps for performing a CETSA experiment to assess the target engagement of this compound in intact cells.[11][12][13][14]
-
Cell Treatment:
-
Culture cells to a suitable confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3-5 minutes) using a thermocycler. Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CDK9 (and potential off-targets) at each temperature by Western blotting using specific antibodies.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Visualizations
Caption: CDK9 signaling pathway and points of inhibition by this compound.
Caption: Troubleshooting workflow for managing off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. clinisciences.com [clinisciences.com]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 6. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 15. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to Selective CDK9 Inhibitors: Cdk9-IN-28 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology due to its central role in regulating transcriptional elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1, and subsequent tumor cell death. This guide provides a comparative overview of Cdk9-IN-28 and other prominent selective CDK9 inhibitors, offering insights into their performance based on available experimental data.
Overview of this compound
This compound is a potent and selective inhibitor of CDK9. Uniquely, it also functions as a Proteolysis Targeting Chimera (PROTAC) degrader of the CDK9/Cyclin T1 complex.[1] This dual mechanism of action—inhibiting kinase activity and inducing protein degradation—distinguishes it from many other CDK9 inhibitors. By promoting the degradation of CDK9, this compound can lead to a more sustained and profound suppression of CDK9-mediated transcription. Preclinical studies have demonstrated its ability to induce apoptosis and autophagy, leading to anti-proliferative activity in solid tumors.[1] In vivo, this compound has shown efficacy in a mouse tumor model, effectively delaying tumor growth.[1]
Comparison with Other Selective CDK9 Inhibitors
Data Presentation
The following tables summarize the available quantitative data for a selection of prominent CDK9 inhibitors. It is important to note the absence of a specific IC50 value for this compound in the current literature, with its potency being described qualitatively.
Table 1: In Vitro Potency of Selective CDK9 Inhibitors
| Compound | CDK9 IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) | Mechanism of Action |
| This compound | Not Reported (Described as a potent inhibitor) | Not Reported | CDK9 Inhibition and PROTAC-mediated Degradation |
| Flavopiridol (Alvocidib) | ~3 - 20 | CDK1, CDK2, CDK4, CDK6 (20-100) | Pan-CDK Inhibition |
| Dinaciclib | 4 | CDK1 (3), CDK2 (1), CDK5 (1) | Multi-CDK Inhibition |
| AZD4573 | <4 | Highly selective against other CDKs (>10-fold) | Selective CDK9 Inhibition |
| KB-0742 | 6 | Highly selective against other CDKs (>50-fold) | Selective CDK9 Inhibition |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Cellular Activity of Selective CDK9 Inhibitors
| Compound | Cell Line(s) | Effect |
| This compound | U-2932 | CDK9 degradation, anti-proliferative activity |
| Flavopiridol (Alvocidib) | Various hematological and solid tumor lines | Apoptosis, cell cycle arrest |
| Dinaciclib | Various hematological and solid tumor lines | Apoptosis, suppression of Mcl-1 |
| AZD4573 | Hematologic cancer models | Rapid induction of apoptosis, Mcl-1 depletion |
| KB-0742 | 22Rv1 (prostate cancer), MV-4-11 (AML) | Cytostatic effects, downregulation of nascent transcription |
Table 3: In Vivo Efficacy of Selective CDK9 Inhibitors
| Compound | Animal Model | Outcome |
| This compound | MV4-11 Tumor Nude mice model | Delayed tumor growth |
| Flavopiridol (Alvocidib) | Various xenograft models | Tumor growth inhibition |
| Dinaciclib | Various xenograft models | Tumor growth inhibition |
| AZD4573 | Subcutaneous and disseminated hematologic cancer models | Tumor regression |
| KB-0742 | 22Rv1 xenograft model | Significant reduction in tumor burden |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: CDK9 signaling pathway and points of inhibitor intervention.
Experimental Workflow Diagram
Caption: A typical experimental workflow for CDK9 inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used in the evaluation of CDK9 inhibitors.
Biochemical CDK9 Kinase Assay
Objective: To determine the in vitro inhibitory activity of a compound against CDK9.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
Test compound (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the CDK9/Cyclin T1 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cell Viability Assay (e.g., MTT Assay)
Objective: To assess the effect of a CDK9 inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MV4-11)
-
Complete cell culture medium
-
Test compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis
Objective: To detect the levels of CDK9 and downstream signaling proteins in cells treated with a CDK9 inhibitor.
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK9, anti-phospho-RNA Polymerase II Ser2, anti-Mcl-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system to visualize the protein bands.
Conclusion
The landscape of selective CDK9 inhibitors is rapidly evolving, with a clear trend towards increased selectivity and novel mechanisms of action. While first-generation inhibitors like Flavopiridol and Dinaciclib demonstrated the therapeutic potential of targeting CDK9, their broader kinase activity profiles raised concerns about off-target effects. Newer agents such as AZD4573 and KB-0742 exhibit high selectivity for CDK9, which may translate to an improved therapeutic window.
This compound represents a distinct and promising approach by combining CDK9 inhibition with targeted protein degradation. This dual action has the potential to overcome resistance mechanisms and provide a more durable clinical response. However, the lack of publicly available, direct comparative data, particularly IC50 values, makes a definitive performance ranking challenging. Future studies directly comparing the potency, selectivity, and in vivo efficacy of this compound with other leading selective CDK9 inhibitors will be crucial to fully elucidate its therapeutic potential and position it within the growing armamentarium of targeted cancer therapies. Researchers are encouraged to consider the unique degradation mechanism of this compound when designing experiments and interpreting results in the context of other selective CDK9 inhibitors.
References
Validating Cdk9-IN-28 Target Engagement in Cells: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, validating the cellular target engagement of a novel inhibitor is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of Cdk9-IN-28, a potent Cdk9-targeting PROTAC degrader, with other selective Cdk9 inhibitors. We present key performance data, detailed experimental protocols for target validation, and visual aids to elucidate the underlying biological pathways and experimental workflows.
This compound has emerged as a significant tool compound for researchers studying the therapeutic potential of targeting Cyclin-dependent kinase 9 (Cdk9). Unlike traditional small molecule inhibitors that primarily block the kinase activity of their target, this compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Cdk9. This dual mechanism of action—inhibition and degradation—offers a distinct advantage in achieving sustained target suppression.
Cdk9 Signaling Pathway and the Role of Inhibitors
Cyclin-dependent kinase 9 (Cdk9), in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in regulating gene expression by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), thereby releasing it from promoter-proximal pausing and enabling productive transcription elongation. Dysregulation of Cdk9 activity is implicated in various diseases, including cancer, making it an attractive therapeutic target.
Cdk9 inhibitors, including this compound, aim to disrupt this process, leading to the downregulation of short-lived anti-apoptotic proteins and oncogenes, ultimately inducing apoptosis in cancer cells.
Comparative Analysis of Cdk9 Inhibitors
The following table summarizes the in vitro potency of this compound and other selective Cdk9 inhibitors. It is important to note that for this compound, the DC50 value represents the concentration required to induce 50% degradation of the target protein, which is a different metric from the IC50 values of traditional inhibitors.
| Compound | Type | Target | IC50 / DC50 (nM) |
| This compound (PROTAC CDK9/CycT1 Degrader-1) | Degrader | Cdk9/CycT1 | DC50: 1215 |
| Flavopiridol | Pan-CDK Inhibitor | Cdk9 | 3 |
| Dinaciclib | Pan-CDK Inhibitor | Cdk9 | 4 |
| AZD4573 | Selective Cdk9 Inhibitor | Cdk9 | <4 |
| KB-0742 | Selective Cdk9 Inhibitor | Cdk9/cyclin T1 | 6 |
| VIP152 (Enitociclib) | Selective Cdk9 Inhibitor | Cdk9 | 3 |
| NVP-2 | Selective Cdk9 Inhibitor | Cdk9/CycT | 0.514 |
| MC180295 | Selective Cdk9 Inhibitor | Cdk9-Cyclin T1 | 5 |
| Atuveciclib (BAY-1143572) | Selective Cdk9 Inhibitor | Cdk9/CycT | 13 |
Experimental Protocols for Target Engagement Validation
Validating that a compound interacts with its intended target within a cellular context is paramount. Here, we outline two key experimental approaches to confirm the target engagement of Cdk9 inhibitors like this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. Binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation.
Protocol:
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.
-
Heat Treatment: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and expose the aliquots to a temperature gradient (e.g., 40°C to 65°C) for a short period (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Quantification and Analysis: Analyze the amount of soluble Cdk9 in each sample by Western blotting or other quantitative proteomics methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Western Blotting for Cdk9 Degradation
For PROTACs like this compound, a direct readout of target engagement is the degradation of the target protein. Western blotting is a standard technique to quantify the levels of a specific protein in a cell lysate.
Protocol:
-
Cell Culture and Treatment: Seed cells and treat with a dose-range of this compound for various time points.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation and Detection: Probe the membrane with a primary antibody specific for Cdk9, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative amount of Cdk9 in treated versus untreated cells. A dose- and time-dependent decrease in the Cdk9 protein level confirms target degradation.
Conclusion
Validating the target engagement of this compound and other Cdk9 inhibitors is essential for interpreting experimental results and advancing drug development programs. The distinct mechanism of this compound as a degrader necessitates the use of complementary assays, such as CETSA and Western blotting, to fully characterize its cellular activity. This guide provides the foundational knowledge and protocols for researchers to confidently assess the on-target effects of this compound and benchmark its performance against other inhibitors in the field.
Cdk9-IN-28 vs. Pan-CDK Inhibitors in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, cyclin-dependent kinases (CDKs) have emerged as critical targets due to their fundamental roles in cell cycle regulation and transcription. This guide provides an objective comparison between the selective CDK9 degrader, Cdk9-IN-28, and traditional pan-CDK inhibitors, which target multiple CDKs. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions in their drug development endeavors.
Executive Summary
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically degrade Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. This targeted degradation offers a distinct mechanism of action compared to pan-CDK inhibitors like Flavopiridol (Alvocidib) and Dinaciclib, which competitively inhibit the ATP-binding pocket of several CDKs, including those involved in cell cycle control (CDK1, CDK2, CDK4, CDK6) and transcription (CDK7, CDK9).[1][2] The broader activity of pan-CDK inhibitors has been associated with significant toxicity in clinical trials, limiting their therapeutic window.[3] this compound, by selectively targeting CDK9 for degradation, presents a potentially more precise and less toxic approach to cancer therapy.
Mechanism of Action: Targeted Degradation vs. Broad Inhibition
This compound: As a PROTAC, this compound functions by hijacking the cell's natural protein disposal system. It simultaneously binds to CDK9 and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity leads to the ubiquitination of CDK9, marking it for degradation by the proteasome. The result is the selective removal of the CDK9 protein from the cell.
Pan-CDK Inhibitors: These small molecules act as competitive inhibitors at the ATP-binding site of multiple CDKs. By blocking ATP binding, they prevent the phosphorylation of key substrates, leading to the inhibition of both cell cycle progression and transcriptional regulation. For instance, Flavopiridol inhibits CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9 with varying potencies.[2] Dinaciclib is a potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[4] This broad-spectrum inhibition can lead to off-target effects and toxicity in normal, healthy cells.[3]
Signaling Pathways
The following diagrams illustrate the distinct mechanisms of action of this compound and pan-CDK inhibitors.
References
- 1. ashpublications.org [ashpublications.org]
- 2. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavopiridol displays preclinical activity in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cdk9-IN-28 Efficacy: A Comparative Guide to siRNA Knockdown
For researchers, scientists, and drug development professionals, establishing the on-target effects of a small molecule inhibitor is a critical validation step. This guide provides a comprehensive comparison of using siRNA-mediated knockdown of Cyclin-Dependent Kinase 9 (CDK9) versus the pharmacological inhibitor Cdk9-IN-28 to validate its biological effects. We present supporting experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation.[1][2][3][4] It functions as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), promoting the transition from abortive to productive transcription.[2][4][5][6] Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it an attractive therapeutic target.[1][7]
This compound is a chemical probe that can be used to inhibit CDK9 activity. To ensure that the observed cellular effects of this compound are indeed due to the inhibition of CDK9 and not off-target effects, a common validation strategy is to compare its phenotype with that induced by a more specific genetic knockdown approach, such as small interfering RNA (siRNA).
Comparative Analysis of CDK9 Inhibition: siRNA vs. This compound
The following tables summarize the expected comparative outcomes when inhibiting CDK9 via siRNA-mediated knockdown and treatment with this compound. These are based on established knowledge of CDK9 function and data from studies using similar CDK9 inhibitors and siRNA approaches.[8][9][10][11][12]
Table 1: Comparison of Cellular Phenotypes
| Phenotype | siRNA Knockdown of CDK9 | This compound Treatment | Rationale |
| Cell Proliferation | Decreased | Decreased | CDK9 is essential for the transcription of short-lived anti-apoptotic proteins and other factors required for cell cycle progression.[1][8] |
| Apoptosis | Increased | Increased | Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, triggering programmed cell death.[8][12] |
| Cell Cycle Arrest | G1/S or G2/M arrest | G1/S or G2/M arrest | CDK9 activity is linked to the expression of key cell cycle regulators.[9] |
Table 2: Comparison of Molecular Markers
| Molecular Marker | siRNA Knockdown of CDK9 | This compound Treatment | Rationale |
| CDK9 Protein Levels | Significantly Reduced | Unchanged or slightly increased | siRNA leads to the degradation of CDK9 mRNA and subsequent protein reduction. Small molecule inhibitors typically do not affect target protein levels. |
| p-RNAPII (Ser2) | Decreased | Decreased | CDK9 directly phosphorylates Serine 2 of the RNAPII C-terminal domain to promote transcriptional elongation.[2][12][13] |
| Mcl-1 Protein Levels | Decreased | Decreased | Mcl-1 is a key anti-apoptotic protein with a short half-life, and its transcription is highly dependent on CDK9 activity.[8][12] |
| c-Myc Protein Levels | Decreased | Decreased | c-Myc is another proto-oncogene whose expression is regulated by CDK9-mediated transcriptional elongation.[7] |
Experimental Workflows and Protocols
To achieve reliable and reproducible results, detailed experimental protocols are essential. Below are standardized protocols for key experiments used to compare siRNA knockdown of CDK9 and this compound effects.
Experimental Workflow
Caption: Workflow for comparing CDK9 siRNA and this compound effects.
Detailed Experimental Protocols
1. siRNA Transfection
This protocol is for transiently knocking down CDK9 expression in cultured cells.
-
Reagents and Materials:
-
CDK9-specific siRNA and non-targeting control siRNA (e.g., ON-TARGETplus SMARTpool from Dharmacon).[14]
-
Lipofectamine RNAiMAX Transfection Reagent or similar.
-
Opti-MEM I Reduced Serum Medium.
-
Complete cell culture medium.
-
6-well plates or other desired format.
-
Cells of interest.
-
-
Procedure:
-
One day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute siRNA in Opti-MEM to a final concentration of 20-50 nM. Gently mix.
-
In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM according to the manufacturer's instructions. Gently mix and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells for 24-72 hours at 37°C and 5% CO2 before proceeding to downstream analysis. The optimal time should be determined empirically for the cell line and target of interest.
-
2. Western Blot Analysis
This protocol is for assessing protein levels following siRNA knockdown or inhibitor treatment.
-
Reagents and Materials:
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-CDK9, anti-phospho-RNAPII Ser2, anti-Mcl-1, anti-c-Myc, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using the BCA assay.
-
Normalize protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
-
3. Cell Viability Assay (MTT Assay)
This protocol is for measuring cell metabolic activity as an indicator of cell viability.
-
Reagents and Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or transfect with siRNA as described above.
-
At the desired time point, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
CDK9 Signaling Pathway
Understanding the central role of CDK9 in transcription is key to interpreting the results of these validation experiments.
Caption: CDK9's role in transcriptional elongation and points of inhibition.
By employing these comparative experimental approaches and understanding the underlying signaling pathway, researchers can confidently validate the on-target effects of this compound and robustly interpret their findings in the context of CDK9-mediated biology.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cyclin dependent kinase 9 inhibitor induces transcription-replication conflicts and DNA damage accumulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CDK9 inhibitors define elongation checkpoints at both ends of RNA polymerase II-transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Kinase Selectivity: A Comparative Guide to CDK9 Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the kinome-wide selectivity of several Cyclin-Dependent Kinase 9 (CDK9) inhibitors, highlighting the importance of comprehensive profiling in drug discovery.
While the initial intent was to focus on Cdk9-IN-28, a thorough search of publicly available data did not yield a quantitative kinome selectivity profile for this specific compound. Therefore, this guide will focus on a selection of well-characterized CDK9 inhibitors with varying selectivity profiles: the highly selective inhibitors NVP-2 and AZD4573, and the broader-spectrum inhibitors Flavopiridol and Dinaciclib. This comparison will serve as a practical example of how kinome scanning technologies are employed to assess inhibitor selectivity.
The Critical Role of CDK9 in Transcriptional Regulation
CDK9, in complex with its regulatory cyclin partners (primarily Cyclin T1), forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation event releases RNAPII from a paused state, allowing for productive transcriptional elongation. Dysregulation of CDK9 activity is implicated in various diseases, including cancer, making it an attractive therapeutic target.
Caption: Role of CDK9 in Transcriptional Elongation.
Kinome Selectivity Profiling: A Comparative Analysis
Kinome profiling is a critical step in the characterization of kinase inhibitors, providing a broad view of their interactions across the entire kinase family. The following tables summarize the selectivity data for NVP-2, AZD4573, Flavopiridol, and Dinaciclib, obtained from KINOMEscan assays. This technology quantifies the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.
Table 1: Summary of Kinome-wide Selectivity of CDK9 Inhibitors
| Inhibitor | Number of Kinases Tested | Inhibitor Concentration | Key Off-Targets (% Inhibition or S-Score) | Reference |
| NVP-2 | 468 | 1 µM | S(1) score of 0.005, indicating high selectivity. Only CDK9 and DYRK1B were inhibited by >99%.[1] | [1] |
| AZD4573 | 468 | 0.1 µM | Highly selective for CDK9. | [2][3] |
| Flavopiridol | >400 | 10 µM | Broad-spectrum inhibitor targeting multiple CDKs (CDK1, 2, 4, 6, 7, 9) and other kinases. | |
| Dinaciclib | >400 | 100 nM | Potently inhibits CDK1, CDK2, CDK5, and CDK9. Also shows activity against other kinases like CDK14 and TNIK.[4] | [4] |
Table 2: Potency and Selectivity of CDK9 Inhibitors Against a Panel of Kinases (IC50/Ki in nM)
| Kinase | NVP-2 (IC50) | AZD4573 (IC50) | Flavopiridol (IC50) | Dinaciclib (IC50) |
| CDK9/CycT1 | <0.514 | <4 | ~30-100 | 4 |
| CDK1/CycB | >10,000 | >10,000 | ~100 | 3 |
| CDK2/CycA | >10,000 | >10,000 | ~100 | 1 |
| CDK4/CycD1 | >10,000 | >10,000 | ~100 | - |
| CDK5/p25 | >10,000 | >10,000 | ~100 | 1 |
| CDK7/CycH | >10,000 | >10,000 | ~300 | - |
| DYRK1B | 350 | - | - | - |
Data compiled from multiple sources. Exact values may vary depending on the assay conditions.
Experimental Protocols: Kinase Selectivity Profiling
The data presented in this guide were generated using KINOMEscan®, a widely used platform for assessing kinase inhibitor selectivity. The general workflow of such an experiment is outlined below.
Caption: Kinase Inhibitor Selectivity Profiling Workflow.
KINOMEscan® Experimental Protocol
The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction between a test compound and a panel of kinases.
-
Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as fusions to a tag (e.g., T7 phage).
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay: Each kinase from the panel is incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 1 µM or in a dose-response format).
-
Quantification: The amount of kinase bound to the immobilized ligand is measured. Kinases that are potently inhibited by the test compound will show reduced binding to the immobilized ligand. Quantification is typically performed using quantitative PCR (qPCR) of the DNA tag fused to the kinase.
-
Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control (% of control). A lower percentage indicates a stronger interaction between the test compound and the kinase. Alternatively, for dose-response experiments, a dissociation constant (Kd) can be determined.
-
Data Visualization: The selectivity profile is often visualized using a TREEspot™ dendrogram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.
Conclusion
The assessment of kinome-wide selectivity is an indispensable component of modern drug discovery. As demonstrated by the comparison of NVP-2, AZD4573, Flavopiridol, and Dinaciclib, CDK9 inhibitors can exhibit vastly different selectivity profiles. Highly selective inhibitors like NVP-2 and AZD4573 offer the potential for more targeted therapeutic intervention with fewer off-target effects. In contrast, broader-spectrum inhibitors like Flavopiridol and Dinaciclib may have utility in contexts where targeting multiple kinases is beneficial, but they also carry a higher risk of toxicity. The detailed experimental protocols and comparative data presented in this guide underscore the importance of rigorous kinome profiling for any researcher, scientist, or drug development professional working on the development of kinase inhibitors.
References
A Comparative Analysis of Apoptotic Effects: Dinaciclib vs. Cdk9-IN-28
In the landscape of cancer therapeutics, targeting cyclin-dependent kinases (CDKs) has emerged as a promising strategy to induce cancer cell death. This guide provides a detailed comparison of the apoptotic effects of two distinct CDK inhibitors: Dinaciclib, a multi-CDK inhibitor, and Cdk9-IN-28, a selective CDK9 degrader. While extensive data is available for Dinaciclib, information on this compound is currently limited to supplier-provided technical data.
Dinaciclib: A Multi-Targeted Inducer of Apoptosis
Dinaciclib is a potent small molecule inhibitor targeting CDK1, CDK2, CDK5, and CDK9.[1] Its ability to simultaneously block multiple CDKs contributes to its robust induction of apoptosis across a wide range of cancer cell lines.
Quantitative Analysis of Dinaciclib-Induced Apoptosis
The apoptotic effects of Dinaciclib have been quantified in numerous studies. The table below summarizes key findings from various cancer cell line investigations.
| Cell Line | Cancer Type | Concentration | Time (h) | % Apoptotic Cells (Annexin V+) | Fold Increase in Apoptosis | Citation |
| WHIM12 | Triple Negative Breast Cancer | 50 nM | 24 | Data not specified, but described as "dramatic induction" | Not applicable | [1] |
| NT2/D1 | Nonseminomatous Testicular Cancer | IC50 | Not specified | 72.20% ± 7.90% | ~10.2 | [2] |
| NCCIT | Nonseminomatous Testicular Cancer | IC50 | Not specified | 16.82% ± 0.43% | ~2.3 | [2] |
| HT-29 | Colorectal Cancer | 25 nM | 24 | Significant increase in sub-G1 population | Not applicable | [3] |
Mechanism of Action: How Dinaciclib Triggers Apoptosis
Dinaciclib induces apoptosis through a multi-pronged approach, primarily by inhibiting CDKs that regulate both the cell cycle and transcription.
-
Inhibition of Transcriptional CDKs (CDK9): A key mechanism of Dinaciclib's pro-apoptotic activity is the inhibition of CDK9.[4][5] CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of short-lived anti-apoptotic proteins. By inhibiting CDK9, Dinaciclib leads to the rapid downregulation of key survival proteins, including:
-
Inhibition of Cell Cycle CDKs (CDK1, CDK2): By targeting CDK1 and CDK2, Dinaciclib disrupts cell cycle progression, leading to cell cycle arrest, often at the G2/M phase.[1] This arrest can be a trigger for the intrinsic apoptotic pathway.
The downstream consequences of these actions include the activation of the caspase cascade, evidenced by the cleavage of caspase-3 and its substrate, PARP (Poly (ADP-ribose) polymerase), which are hallmark events of apoptosis.[1]
Signaling Pathway of Dinaciclib-Induced Apoptosis
Caption: Dinaciclib induces apoptosis via CDK1/2 and CDK9 inhibition.
Experimental Protocols for Assessing Dinaciclib-Induced Apoptosis
A variety of standard molecular and cellular biology techniques are employed to evaluate the apoptotic effects of Dinaciclib.
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for evaluating Dinaciclib-induced apoptosis.
1. Cell Culture and Treatment:
-
Cancer cell lines are cultured in appropriate media and conditions.
-
Cells are seeded at a specific density and allowed to adhere overnight.
-
Dinaciclib is added at various concentrations (often in the nanomolar range) for different time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is run in parallel.
2. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry:
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Harvest cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry.
-
3. Western Blot Analysis:
-
Principle: This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protocol:
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with non-fat milk or BSA.
-
Incubate with primary antibodies against cleaved caspase-3, cleaved PARP, Mcl-1, survivin, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
4. Cell Cycle Analysis by PI Staining and Flow Cytometry:
-
Principle: Apoptotic cells undergo DNA fragmentation, resulting in a population of cells with a sub-diploid (sub-G1) DNA content.
-
Protocol:
-
Harvest cells and fix in cold 70% ethanol.
-
Wash cells and treat with RNase A to remove RNA.
-
Stain the cellular DNA with PI.
-
Analyze the DNA content by flow cytometry. The percentage of cells in the sub-G1 peak represents the apoptotic population.[3]
-
This compound: A Selective CDK9 Degrader
This compound is described as a potent and selective degrader of CDK9.[6] Unlike traditional inhibitors that block the kinase activity, degraders like this compound are designed to induce the ubiquitination and subsequent proteasomal degradation of the target protein. It is also referred to as PROTAC CDK9/CycT1 Degrader-1.[6]
Quantitative Analysis of this compound-Induced Apoptosis
As of the latest available information, there is a lack of peer-reviewed scientific publications providing detailed quantitative data on the apoptotic effects of this compound across different cancer cell lines. The primary information comes from commercial suppliers, which states that CDK9 degradation induced by this compound leads to apoptosis.[6]
Mechanism of Action: How this compound is Proposed to Trigger Apoptosis
The proposed mechanism of action for this compound is through the targeted degradation of CDK9. By eliminating the CDK9 protein, this compound would effectively shut down the activity of P-TEFb, leading to a potent and sustained inhibition of transcription of anti-apoptotic proteins like Mcl-1. This is expected to be a primary driver of apoptosis. Additionally, the degradation is suggested to occur through autophagy.[6]
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Protocols for Assessing this compound-Induced Apoptosis
Conclusion: A Tale of a Well-Characterized and an Emerging Compound
This comparison highlights the current state of knowledge regarding the apoptotic effects of Dinaciclib and this compound.
-
Dinaciclib is a well-documented, multi-CDK inhibitor that potently induces apoptosis in a variety of cancer models. Its mechanisms of action, involving both transcriptional and cell cycle control, are well-established, and supported by a wealth of quantitative experimental data.
-
This compound represents a newer, more targeted approach as a selective CDK9 degrader. While the rationale for its pro-apoptotic activity is strong and based on the critical role of CDK9 in cancer cell survival, there is a current lack of detailed, publicly available scientific data to quantitatively assess its apoptotic efficacy and directly compare it to other CDK inhibitors like Dinaciclib.
For researchers, scientists, and drug development professionals, Dinaciclib serves as a benchmark multi-CDK inhibitor with a known apoptotic profile. This compound, on the other hand, represents an emerging therapeutic strategy whose full apoptotic potential and comparative efficacy are yet to be fully elucidated in the peer-reviewed scientific literature. Further studies are required to provide the detailed experimental data needed for a comprehensive and direct comparison with established compounds like Dinaciclib.
References
- 1. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 2. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches | MDPI [mdpi.com]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel CDK9 inhibitor with tridentate ligand: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cdk9-IN-28 and Other PROTAC Degraders Targeting CDK9
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a compelling target for therapeutic intervention, particularly in oncology. As a key regulator of transcriptional elongation, aberrant CDK9 activity is implicated in the progression of various cancers. Proteolysis-targeting chimeras (PROTACs) offer a novel and potent mechanism to eliminate CDK9 protein, providing a distinct advantage over traditional small-molecule inhibitors. This guide provides a comparative analysis of Cdk9-IN-28 and other notable CDK9 PROTAC degraders, supported by experimental data and detailed methodologies.
Performance Comparison of CDK9 PROTAC Degraders
The following table summarizes the performance of this compound and other key CDK9 PROTAC degraders based on reported in vitro degradation and anti-proliferative activities.
| Degrader | Target Ligand (Warhead) | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Citation(s) |
| This compound | Not Specified | Not Specified | Not Specified | U-2932 | Obvious Degradation | Not Specified | Obvious Anti-proliferative Activity | |
| dCDK9-202 | SNS-032 | Cereblon (CRBN) | Linear/Flexible | TC-71 | 3.5 | >99 | 8.5 | |
| THAL-SNS-032 | SNS-032 | Cereblon (CRBN) | PEG-based | MOLT4 | Not Specified | Complete at 250 nM | Not Specified | |
| PROTAC 2 | Aminopyrazole | Cereblon (CRBN) | Not Specified | MiaPaCa2 | 158 ± 6 | Not Specified | Not Specified | |
| B03 | BAY-1143572 | Pomalidomide | Amidic alkyl chain | MV4-11, MOLM13 | 7.62 | 100 at 500 nM | More effective than warhead | |
| Compound F3 | Not Specified | Not Specified | Not Specified | PC-3 | 33 (for CDK9) | Not Specified | Not Specified |
Signaling Pathways and Mechanisms of Action
To understand the biological context and the mechanism of these degraders, the following diagrams illustrate the CDK9 signaling pathway and the general workflow of PROTAC-mediated protein degradation.
Caption: The CDK9 Signaling Pathway in Transcriptional Regulation.
Safety Operating Guide
Safe Disposal of Cdk9-IN-28: A Procedural Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Cdk9-IN-28, a potent and selective CDK9 inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance can be drawn from the handling and disposal requirements of similar chemical entities, such as PROTAC CDK9 ligands.
Hazard Profile and Safety Precautions
This compound and related compounds should be handled with care, assuming they may possess hazardous properties. Based on data from similar compounds, researchers should be aware of the following potential hazards and take appropriate precautions.
Potential Hazards:
-
Harmful if swallowed.[1]
-
Very toxic to aquatic life with long-lasting effects.[1]
-
May be suspected of causing cancer or damaging fertility, as is common with some kinase inhibitors.[2]
Handling Precautions:
-
Avoid contact with skin and eyes.[1]
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Avoid inhalation of dust or aerosols. Use in a well-ventilated area, preferably a chemical fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Quantitative Data Summary
The following table summarizes key data for a representative CDK9-targeting compound, providing context for its handling and stability.
| Property | Data | Source |
| Chemical Stability | Stable under recommended storage conditions. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Storage Conditions | Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area. | [1] |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes. | [1] |
Step-by-Step Disposal Procedures
Adherence to a strict disposal protocol is essential to ensure the safety of laboratory personnel and to prevent environmental contamination.
1. Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including empty vials, contaminated weighing paper, and disposable labware (e.g., pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated PPE: Dispose of grossly contaminated gloves, bench paper, and other disposable PPE in the designated solid hazardous waste container.
2. Decontamination:
-
Decontaminate any non-disposable glassware or equipment that has come into contact with this compound. Use a suitable solvent (e.g., ethanol or isopropanol) to rinse the surfaces, and collect the rinse as hazardous liquid waste.
-
Wipe down the work area (fume hood, benchtop) with an appropriate decontaminating solution.
3. Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
-
Store the sealed waste containers in a designated, secure area away from incompatible materials, pending pickup by your institution's EHS personnel.
4. Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash. [1]
-
All waste containing this compound must be disposed of through an approved waste disposal plant.[1] Contact your institution's EHS office to arrange for the collection and proper disposal of the hazardous waste.
Experimental Workflow and Signaling Pathway
To provide further context for the handling of this compound, the following diagrams illustrate a typical experimental workflow for studying its effects and the signaling pathway in which CDK9 plays a crucial role.
Caption: Experimental workflow for evaluating this compound.
Caption: Simplified CDK9 signaling pathway in transcription.
By adhering to these disposal procedures and understanding the biological context of this compound, researchers can maintain a safe laboratory environment and ensure compliance with institutional and environmental regulations.
References
Personal protective equipment for handling Cdk9-IN-28
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Cdk9-IN-28, a potent cyclin-dependent kinase 9 (CDK9) inhibitor. Given the potential hazards associated with this class of compounds, adherence to strict safety protocols is paramount to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous compounds, such as "PROTAC CDK9 ligand-1," indicate potential hazards. This compound should be handled as a potent, biologically active compound with potential health risks.
GHS Hazard Classification (Presumed based on similar compounds) [1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Signal Word: Warning[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure when handling this compound. The required PPE may vary based on the specific procedure and the physical form of the compound (powder or in solution).[3][4][5]
| Task | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Disposable, low-permeability gown with tight-fitting cuffs- Two pairs of chemotherapy-rated nitrile gloves- Safety glasses with side shields or splash goggles- N95 or higher-rated respirator (if not handled in a certified chemical fume hood or biological safety cabinet) |
| Handling Solubilized Compound | - Disposable, low-permeability gown with tight-fitting cuffs- Two pairs of chemotherapy-rated nitrile gloves- Safety glasses with side shields or splash goggles |
| Cleaning and Decontamination | - Disposable, low-permeability gown with tight-fitting cuffs- Two pairs of chemotherapy-rated nitrile gloves- Safety glasses with side shields or splash goggles- Face shield (if there is a splash risk) |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Engineering Controls: All handling of the solid compound and initial preparation of stock solutions should be performed in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.[6]
-
Avoidance of Contamination: Avoid generating dust when handling the solid form.[1] Use appropriate tools and techniques for weighing and transferring the compound.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where the compound is handled.[1]
Storage:
-
Temperature: Store the compound at the recommended temperature, typically -20°C for powder and -80°C for solutions, to ensure stability.[1]
-
Container: Keep the container tightly sealed in a cool, well-ventilated area.[1]
-
Incompatibilities: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[1]
Accidental Release and First Aid Measures
Prompt and appropriate action is necessary in the event of an accidental release or exposure.
| Incident | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
| Small Spill (Powder) | Gently cover the spill with absorbent paper towels. Moisten the towels with a suitable solvent (e.g., ethanol) to prevent dust from becoming airborne. Carefully wipe up the material, placing all contaminated materials into a sealed, labeled hazardous waste container. |
| Small Spill (Solution) | Absorb the spill with inert material (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled hazardous waste container. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), disposable labware, and spill cleanup materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.[1] Do not dispose of down the drain or in regular trash.
Experimental Workflow and Safety Checkpoints
The following diagram outlines a typical experimental workflow for handling this compound, highlighting critical safety checkpoints.
Caption: Workflow for handling this compound with safety checkpoints.
References
- 1. PROTAC CDK9 ligand-1|2411021-95-7|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pogo.ca [pogo.ca]
- 4. Shopping [cancerdiagnostics.com]
- 5. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suitable protective clothing when handling cytostatics [dach-germany.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
